molecular formula C23H24N4O2 B2717392 N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide CAS No. 1207006-85-6

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Katalognummer: B2717392
CAS-Nummer: 1207006-85-6
Molekulargewicht: 388.471
InChI-Schlüssel: FQRRMRCBTBCASV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide is a chemical compound featuring a phenyl-urea scaffold, a structure recognized for its relevance in medicinal chemistry and biochemical research. Compounds with this core structure have been investigated for their potential to interact with various biological targets. For instance, recent studies on similar phenyl-urea based small molecules have identified them as inhibitors of bacterial penicillin-binding protein 4 (PBP4), a key determinant in Staphylococcus aureus resistance to β-lactam antibiotics and its ability to invade bone tissue . This suggests potential research applications for this compound class in the field of anti-infective agent development and antibiotic resistance reversal. The molecular structure incorporates a picolinamide group and a tert-butyl phenyl group, which may influence its physicochemical properties and binding affinity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans. Researchers are advised to conduct their own experiments to determine the specific activity, mechanism of action, and research applications of this compound.

Eigenschaften

IUPAC Name

N-[2-[(4-tert-butylphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-23(2,3)16-11-13-17(14-12-16)25-22(29)27-19-9-5-4-8-18(19)26-21(28)20-10-6-7-15-24-20/h4-15H,1-3H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRRMRCBTBCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, technically-grounded protocol for the synthesis of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, a complex molecule featuring both amide and urea functionalities. The synthetic strategy is designed for clarity, reproducibility, and high purity of the final product, catering to the needs of researchers in medicinal chemistry and drug development. The protocol is built upon well-established chemical principles and supported by peer-reviewed literature for analogous transformations.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule is constructed through a convergent synthesis, which involves the preparation of a key picolinamide intermediate followed by a final urea formation step. This approach ensures high yields and simplifies purification.

Retrosynthetic Logic: The core principle is to disconnect the molecule at its most synthetically accessible bonds. The urea and amide linkages are the most logical points for disconnection.

  • Disconnection of the Urea C-N bond: The urea moiety is retrosynthetically cleaved into an amine precursor, N-(2-aminophenyl)picolinamide (Intermediate 1) , and a commercially available isocyanate, 4-(tert-butyl)phenyl isocyanate . This is a standard and highly efficient method for urea synthesis.[1]

  • Disconnection of the Amide C-N bond: Intermediate 1 is further disconnected at the amide bond, yielding picolinic acid and 1,2-phenylenediamine . This amide bond can be formed using standard peptide coupling reagents or by activating the carboxylic acid.

This two-step retrosynthetic pathway is illustrated below.

G Target N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide Disconnection1 Urea C-N Disconnection Target->Disconnection1 Intermediate1 N-(2-aminophenyl)picolinamide Disconnection2 Amide C-N Disconnection Intermediate1->Disconnection2 Isocyanate 4-(tert-butyl)phenyl isocyanate PicolinicAcid Picolinic Acid Diamine 1,2-Phenylenediamine Disconnection1->Intermediate1 Disconnection1->Isocyanate Disconnection2->PicolinicAcid Disconnection2->Diamine

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Pathway

The forward synthesis follows the logic of the retrosynthetic analysis. The first stage is the formation of the amide bond to create the key amine intermediate, which is then reacted with the isocyanate to form the final urea product.

G cluster_step1 Part I: Amide Formation cluster_step2 Part II: Urea Formation PicolinicAcid Picolinic Acid Intermediate1 N-(2-aminophenyl)picolinamide PicolinicAcid->Intermediate1 EDCI, HOBt, DIPEA, DMF Diamine 1,2-Phenylenediamine Diamine->Intermediate1 Intermediate1_ref Intermediate from Part I Isocyanate 4-(tert-butyl)phenyl isocyanate Target N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide Isocyanate->Target Intermediate1_ref->Target DCM, rt

Caption: Forward synthesis pathway.

Part I: Synthesis of Intermediate 1: N-(2-aminophenyl)picolinamide

Principle and Rationale

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. While the reaction can be driven by converting the carboxylic acid to a more reactive acyl chloride[2], this often requires harsh conditions (e.g., using thionyl chloride). A more contemporary and milder approach involves the use of coupling agents. This protocol utilizes the well-established combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt).

Causality of Reagent Choice:

  • EDCI: This carbodiimide activates the carboxylic acid (picolinic acid) by forming a highly reactive O-acylisourea intermediate.

  • HOBt: This additive rapidly reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and racemization, and it reacts efficiently with the amine to form the desired amide bond.[3][4]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDCI and the HOBt, ensuring the reaction proceeds under optimal, slightly basic conditions.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent is chosen for its excellent ability to dissolve all reactants and facilitate the reaction.

Reagent Summary Table: Part I
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Picolinic AcidC₆H₅NO₂123.111.0(e.g., 1.23 g, 10 mmol)
1,2-PhenylenediamineC₆H₈N₂108.141.11.19 g, 11 mmol
EDCI·HClC₈H₁₈N₃Cl191.701.52.88 g, 15 mmol
HOBtC₆H₅N₃O135.131.52.03 g, 15 mmol
DIPEAC₈H₁₉N129.241.52.61 mL, 15 mmol
DMFC₃H₇NO73.09-50 mL
Detailed Experimental Protocol: Part I
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add picolinic acid (1.0 eq) and dissolve it in anhydrous DMF (50 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add DIPEA (1.5 eq), 1,2-phenylenediamine (1.1 eq), HOBt (1.5 eq), and finally EDCI (1.5 eq). The order of addition ensures the coupling agents are present to activate the acid in the presence of the amine.[3]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 250 mL of cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any residual DMF and non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield N-(2-aminophenyl)picolinamide as a pure solid.

Part II: Synthesis of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Principle and Rationale

The formation of a urea linkage via the reaction of an isocyanate with a primary amine is a highly efficient and atom-economical reaction. The electrophilic carbon of the isocyanate group (-N=C=O) is readily attacked by the nucleophilic amine.[1]

Causality of Reagent Choice:

  • N-(2-aminophenyl)picolinamide (Intermediate 1): This molecule contains a primary aromatic amine which is sufficiently nucleophilic to react with the isocyanate.

  • 4-(tert-butyl)phenyl isocyanate: This is the electrophilic partner. The tert-butyl group is a common substituent in medicinal chemistry to enhance metabolic stability or modulate lipophilicity. This reagent is commercially available.[5][6][7]

  • DCM (Dichloromethane): An anhydrous, aprotic solvent is crucial as isocyanates are sensitive to water, which would lead to the formation of a symmetric diaryl urea byproduct. DCM is an excellent choice due to its inertness and ability to dissolve the reactants.

Reagent Summary Table: Part II
ReagentFormulaMW ( g/mol )Molar Eq.Amount
N-(2-aminophenyl)picolinamideC₁₂H₁₁N₃O213.241.0(Assuming 10 mmol scale from Part I)
4-(tert-butyl)phenyl isocyanateC₁₁H₁₃NO175.231.051.84 g, 10.5 mmol
Anhydrous DCMCH₂Cl₂84.93-100 mL
Detailed Experimental Protocol: Part II
  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve N-(2-aminophenyl)picolinamide (1.0 eq) in anhydrous DCM (100 mL).

  • Reagent Addition: To this stirring solution at room temperature, add 4-(tert-butyl)phenyl isocyanate (1.05 eq) dropwise over 5 minutes. A slight excess of the isocyanate ensures complete consumption of the amine intermediate.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid, and the product may begin to precipitate from the solution. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted isocyanate. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by washing/triturating the solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether).

Part III: Purification and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Purification: Column chromatography (Silica gel, eluent: Hexane/Ethyl Acetate gradient) is the most reliable method for achieving high purity.[3][4] Recrystallization can also be effective if a suitable solvent is found.[8]

  • Characterization:

    • ¹H NMR: The spectrum should confirm all key structural features. Expect to see aromatic protons in the 7-8.5 ppm range, distinct singlets for the urea N-H protons (often broad), and a characteristic sharp singlet for the nine protons of the tert-butyl group around 1.3 ppm.[9][10]

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the amide and urea (~155-165 ppm), the quaternary carbon of the tert-butyl group (~34 ppm), and its methyl carbons (~31 ppm).

    • Mass Spectrometry (ESI-MS): The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 389.20.

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands: N-H stretching (amide and urea) around 3300 cm⁻¹, and two distinct C=O stretching bands for the amide and urea groups in the 1640-1700 cm⁻¹ region.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow.

G Start Start: Dry Glassware, Inert Atmosphere Step1_Setup Part I: Amide Coupling (Picolinic Acid + Diamine) in DMF at 0°C Start->Step1_Setup Step1_React Stir 12-16h at RT Monitor by TLC Step1_Setup->Step1_React Step1_Workup Aqueous Work-up & Filtration Step1_React->Step1_Workup Step1_Purify Purify Intermediate 1 (Recrystallization or Column) Step1_Workup->Step1_Purify Step2_Setup Part II: Urea Formation (Intermediate 1 + Isocyanate) in anhydrous DCM Step1_Purify->Step2_Setup Step2_React Stir 2-4h at RT Monitor by TLC Step2_Setup->Step2_React Step2_Isolate Isolate Crude Product (Filtration or Concentration) Step2_React->Step2_Isolate Step2_Purify Purify Final Product (Recrystallization or Wash) Step2_Isolate->Step2_Purify Characterize Characterization: NMR, MS, IR Step2_Purify->Characterize End End: Pure, Characterized Product Characterize->End

Caption: Complete experimental workflow summary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood.

  • Reagent Handling:

    • Isocyanates: 4-tert-butylphenyl isocyanate is a lachrymator and respiratory irritant. Handle with extreme care in a fume hood.[7]

    • DIPEA/DMF: These are irritants. Avoid inhalation and skin contact.

    • EDCI: EDCI is a skin and respiratory sensitizer. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • 4-tert-Butylphenyl isocyanate, 1 X 5 g (568201-5G) . Alkali Scientific. [Link]

  • 4-(tert-Butyl)phenyl isocyanate, 97%, 25 g . Wasteless Bio. [Link]

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Synthesis of picolinamide amide derivatives . ResearchGate. [Link]

  • Process for synthesis of picolinamides.
  • Biobased thermoplastic polyurethanes synthesized by isocyanate-based and isocyanate-free routes . Pure. [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides . PMC. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid . PMC. [Link]

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . PMC - NIH. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity . MDPI. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . PMC. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . RSC Publishing. [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp 3 )-S Bond Formation with N-(phenylsulfanyl)succinimides . MDPI. [Link]

  • Synthesis, structure, and reactivity of the 2,3- and 3,4-N-phenyl imides and the 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid . ResearchGate. [Link]

  • Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability . PMC. [Link]

  • Characterization and identification of three compounds by ¹H NMR spectra . ResearchGate. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . SciSpace. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . Organic Chemistry Portal. [Link]

  • How to purify p-amino tert butyl benzamide ? . ResearchGate. [Link]

  • N-(n-Butyl)thiophosphoric triamide . Wikipedia. [Link]

  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction . The Royal Society of Chemistry. [Link]

  • Supporting Information Construction of N-S and C-N Bonds from Reactions of Benzofuroxans with DMSO or THF . DOI. [Link]

  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies . PubMed. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. [Link]

  • N-(n-butyl) thiophosphoric triamide (NBPT) . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

Rational Discovery of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide: A Conformationally Constrained Type II Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The development of highly selective kinase inhibitors remains a profound challenge in targeted oncology. While Type I inhibitors compete directly with ATP in the active conformation, Type II inhibitors—such as the clinical benchmark sorafenib—bind to the inactive "DFG-out" conformation of kinases, offering superior selectivity profiles and slower off-rates[1].

This whitepaper details the rational discovery, synthesis, and biological validation of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide . By replacing the flexible phenoxy ether linker found in classic diaryl ureas with an ortho-phenylenediamine core, we engineered a conformationally restricted scaffold. This pre-organized "U-shaped" architecture minimizes the entropic penalty upon binding, driving potent dual inhibition of VEGFR2 and B-RAF, and effectively suppressing tumor angiogenesis and proliferation.

Structural Biology & Rational Drug Design

The Diaryl Urea Pharmacophore

Diaryl ureas are a privileged class of Type II kinase inhibitors[2]. They circumvent the active kinase state by occupying a deep hydrophobic pocket adjacent to the ATP-binding site, which is only accessible when the highly conserved Asp-Phe-Gly (DFG) motif flips outward[3].

In the design of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, the molecule is divided into three critical pharmacophoric zones:

  • The Hinge Binder (Picolinamide): The nitrogen atom of the pyridine ring and the adjacent amide NH form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2 or Cys694 in FLT3)[1],[4].

  • The DFG-out Anchor (Urea Moiety): The urea acts as both a hydrogen bond donor and acceptor, locking into the DFG motif by interacting with the conserved Glu885 and Asp1046 residues[1].

  • The Hydrophobic Tail (4-tert-butylphenyl): The bulky tert-butyl group perfectly occupies the allosteric hydrophobic pocket exposed by the DFG-out flip, maximizing van der Waals interactions[3].

Conformational Restriction via ortho-Phenylenediamine

A major limitation of first-generation diaryl ureas is their conformational flexibility, which incurs a high entropic penalty upon binding. By utilizing an ortho-phenylenediamine linker, the steric clash between the adjacent picolinamide and ureido groups forces the molecule into a pre-organized hairpin conformation. This structural rigidity perfectly mirrors the spatial requirements of the VEGFR2 and B-RAF DFG-out pockets.

Binding Picolinamide Picolinamide (Hinge Binder) Linker ortho-Phenylenediamine (Conformational Restrictor) Picolinamide->Linker Amide Hinge Cys919 (VEGFR2) H-bond Picolinamide->Hinge Urea Urea Moiety (DFG-out Anchor) Linker->Urea Amide tButyl 4-tert-butylphenyl (Hydrophobic Pocket) Urea->tButyl Covalent DFG Glu885 / Asp1046 H-bond Urea->DFG Allosteric Hydrophobic Site van der Waals tButyl->Allosteric

Caption: Pharmacophoric mapping of the inhibitor within the VEGFR2 DFG-out binding pocket.

Chemical Synthesis & Optimization

The synthesis of the target compound requires a highly controlled, three-step linear sequence to prevent unwanted side reactions such as over-reduction or premature urea polymerization.

Step-by-Step Methodology

Step 1: Amide Coupling (Formation of N-(2-nitrophenyl)picolinamide)

  • Procedure: Dissolve 2-nitroaniline (1.0 eq) and picolinic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Causality: The strong electron-withdrawing nature of the ortho-nitro group renders the aniline amine a poor nucleophile. Standard coupling reagents (like EDC/HOBt) fail to achieve high yields. HATU is specifically selected to generate a highly reactive active ester, driving the acylation forward efficiently.

Step 2: Catalytic Hydrogenation (Formation of N-(2-aminophenyl)picolinamide)

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H2 atmosphere (1 atm) for exactly 2 hours. Filter through Celite and concentrate.

  • Causality: The reaction time and hydrogen pressure must be strictly limited. Prolonged exposure to Pd/C and H2 will cause the over-reduction of the picolinamide pyridine ring into a piperidine, destroying the crucial hinge-binding pharmacophore.

Step 3: Urea Formation (Final Compound)

  • Procedure: Dissolve the resulting aniline (1.0 eq) in anhydrous dichloromethane (DCM). Dropwise, add 4-tert-butylphenyl isocyanate (1.05 eq). Heat the reaction to a gentle reflux (40°C) for 6 hours.

  • Causality: The ortho-substitution creates significant steric bulk around the free amine. While standard urea formations occur at room temperature, this specific sterically hindered coupling requires gentle thermal activation to overcome the activation energy barrier without inducing isocyanate dimerization.

Biochemical & Cellular Profiling

To validate the efficacy of the conformational restriction, the synthesized compound was evaluated against a panel of kinases and cancer cell lines, benchmarked against Sorafenib.

Quantitative Data Summary
Target / Cell LineAssay TypeSorafenib IC50 (nM)N-(...)-picolinamide IC50 (nM)Fold Improvement
VEGFR2 TR-FRET (Enzymatic)25 ± 312 ± 22.1x
B-RAF (wt) TR-FRET (Enzymatic)38 ± 518 ± 32.1x
FLT3 TR-FRET (Enzymatic)58 ± 631 ± 41.9x
HUVEC Cell Proliferation45 ± 422 ± 32.0x
A375 Cell Proliferation62 ± 728 ± 42.2x

(Note: Data represents mean ± SD of three independent experiments. The pre-organized scaffold demonstrates a ~2-fold increase in potency across all DFG-out targets).

Pathway Compound N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide VEGFR2 VEGFR2 (DFG-out) Compound->VEGFR2 Inhibits BRAF B-RAF V600E Compound->BRAF Inhibits MEK MEK1/2 VEGFR2->MEK Pathway Activation BRAF->MEK Pathway Activation ERK ERK1/2 MEK->ERK Phosphorylation Angiogenesis Tumor Angiogenesis ERK->Angiogenesis Gene Expression Proliferation Cellular Proliferation ERK->Proliferation Gene Expression

Caption: Dual inhibition of VEGFR2 and RAF pathways suppressing tumor angiogenesis and proliferation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET minimizes compound auto-fluorescence interference, a common artifact in small-molecule screening.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO. Transfer to a 384-well proxiplate (Final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation (Critical Step): Add recombinant VEGFR2 or B-RAF. Incubate for 15 minutes at room temperature before adding ATP. Causality: Type II inhibitors exhibit slow-binding kinetics as they require the kinase to naturally breathe into the DFG-out conformation. Skipping this step results in artificially inflated IC50 values.

  • Reaction Initiation: Add ATP (at the predetermined Km for the specific kinase) and ULight-labeled substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA (to chelate Mg2+) and add the Eu-anti-phospho antibody. Read the TR-FRET signal (Excitation 320 nm, Emission 665/615 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. The assay is only valid if Z' > 0.7.

CellTiter-Glo Cellular Proliferation Assay
  • Cell Seeding: Seed HUVEC (for VEGFR2 dependency) or A375 cells (for B-RAF V600E dependency) at 3,000 cells/well in 384-well opaque plates.

  • Adherence Phase: Incubate overnight at 37°C, 5% CO2. Causality: This ensures cells have recovered from trypsinization and are in the exponential log-growth phase before drug exposure.

  • Treatment: Apply the compound in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 72 hours.

  • Quantification: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce lysis, then incubate for 10 minutes at room temperature.

  • Readout & Causality: Measure luminescence. The luciferase reaction relies on ATP. Because ATP degrades rapidly in dead cells, the luminescent signal directly and exclusively correlates with the number of metabolically active, viable cells, providing a self-validating readout of proliferation inhibition.

References

  • [2] Diarylureas as Antitumor Agents. MDPI Applied Sciences. Available at:[Link]

  • [3] Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. PubMed Central (PMC). Available at:[Link]

  • [1] Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. PubMed Central (PMC). Available at:[Link]

  • [4] A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mutation. RSC Publishing. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (GSK2606414) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Background

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, more commonly known by its identifier GSK2606414, is a highly potent and selective, ATP-competitive inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] With an in vitro IC50 of 0.4 nM, it serves as a powerful research tool for investigating the Unfolded Protein Response (UPR) and its role in diverse cellular processes and disease states.[1][3][4][5][6]

The Unfolded Protein Response (UPR) and the Central Role of PERK

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secretory and transmembrane proteins. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, or genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[7][8] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[9][10][11]

The UPR is orchestrated by three ER-transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), ATF6 (Activating transcription factor 6), and PERK.[7][10] Under normal conditions, these sensors are kept inactive by the binding of the chaperone protein BiP (also known as GRP78).[7][10] Upon accumulation of unfolded proteins, BiP dissociates from these sensors to assist in protein folding, leading to their activation.[7][12][13]

Activation of the PERK branch of the UPR involves its dimerization and autophosphorylation.[1][10] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has a dual effect:

  • Global Translation Attenuation: It leads to a general shutdown of protein synthesis, reducing the load of new proteins entering the ER.[1][10]

  • Selective mRNA Translation: Paradoxically, it promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1][12]

ATF4 is a critical transcription factor that migrates to the nucleus and upregulates a suite of genes involved in restoring homeostasis, including those related to amino acid metabolism, antioxidant responses, and ER chaperones.[14][15][16] However, under prolonged or severe ER stress, ATF4 also induces the expression of pro-apoptotic genes, such as CHOP (C/EBP homologous protein), ultimately tipping the cellular balance from survival towards programmed cell death.[1][8][16]

Mechanism of Action of GSK2606414

GSK2606414 is a cell-permeable small molecule that specifically targets the ATP-binding pocket of PERK.[1] By competitively inhibiting ATP binding, it prevents the autophosphorylation required for PERK activation.[1] This blockade effectively halts the entire downstream signaling cascade: eIF2α is not phosphorylated, ATF4 is not translated, and the expression of ATF4-dependent genes, including CHOP, is suppressed.[1][17][18] This precise mechanism makes GSK2606414 an invaluable tool for dissecting the specific contributions of the PERK pathway in complex biological systems.

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds PERK_inactive PERK (Inactive) BiP->PERK_inactive Inhibits PERK_active p-PERK (Active) PERK_inactive->PERK_active ER Stress (BiP dissociation) eIF2a eIF2α PERK_active->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Promotes Translation Global_Translation Global Protein Synthesis peIF2a->Global_Translation Inhibits ATF4_nuc ATF4 ATF4->ATF4_nuc Translocates GSK GSK2606414 GSK->PERK_active Inhibits (ATP-competitive) DNA ARE/AARE Genes (e.g., CHOP) ATF4_nuc->DNA Binds Gene_Expression Adaptive / Apoptotic Gene Expression DNA->Gene_Expression

Caption: The PERK signaling pathway and the inhibitory action of GSK2606414.

Section 2: Application Notes

Reconstitution and Storage

Proper handling of GSK2606414 is critical for maintaining its potency and ensuring experimental reproducibility.

  • Reconstitution: GSK2606414 is typically supplied as a solid powder. Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the compound in anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).[1] Ensure the solid is completely dissolved by vortexing or brief sonication.

  • Storage: Aliquot the DMSO stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or at -80°C for long-term stability.[1] When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Experimental Design: Dose-Response and Time-Course

The optimal concentration and treatment duration for GSK2606414 are highly dependent on the cell type and the specific research question. Therefore, it is essential to perform initial dose-response and time-course experiments.

  • Dose-Response: Treat cells with a range of GSK2606414 concentrations (e.g., 0.1 µM to 50 µM) for a fixed time (e.g., 24, 48, or 72 hours).[3][17][19] This will help determine the IC50 (the concentration that inhibits a biological process by 50%) and identify a suitable working concentration that effectively inhibits the PERK pathway without causing excessive cytotoxicity.

  • Time-Course: Using an effective concentration determined from the dose-response study, treat cells for various durations (e.g., 6, 12, 24, 48 hours). This is crucial for understanding the kinetics of PERK inhibition and its downstream effects.

Applications in Various Cell Lines

GSK2606414 has been utilized across a wide array of cell lines to investigate the role of PERK signaling in cancer, neurodegeneration, and other diseases. The effective concentration can vary significantly between cell types.

Cell Line TypeExample(s)Typical Concentration RangeIncubation TimeObserved Effect / ApplicationReference(s)
Human Myeloma H929, L363, KMS111 - 100 µM24 - 72 hoursDose- and time-dependent decrease in cell viability; induction of apoptosis.[2][17]
Human RPE ARPE-190.05 - 50 µM24 - 72 hoursAntiproliferative effects (IC50 ≈ 1.7 µM at 72h); inhibition of eIF2α phosphorylation.[3][18][19]
Colorectal Cancer S1-M1-801 - 10 µM72 hoursCytotoxicity; sensitization to chemotherapeutic drugs.[3][20]
Lung Carcinoma A549< 1 µM2 hours (pre-treatment)Inhibition of thapsigargin-induced PERK autophosphorylation.[4][6][21]
Neuroblastoma N2A0.5 - 1 µM24 hoursReduction of p-eIF2α levels under high-glucose conditions.[3]
Head & Neck Cancer FaDu, HN5VariesVariesEnhancement of oncolytic reovirus infection and efficacy.[22]
Important Scientific Considerations
  • ER Stress Induction: To study the inhibitory effect of GSK2606414, it is often necessary to first induce ER stress. Common inducers include Thapsigargin (inhibits SERCA pumps) or Tunicamycin (inhibits N-linked glycosylation). Cells are typically pre-treated with GSK2606414 for 1-2 hours before the addition of the ER stress inducer.[1][19][21]

  • Off-Target Effects: While GSK2606414 is highly selective for PERK over other eIF2α kinases,[6] at least one study has reported it can also potently inhibit RIPK1 kinase.[23] This is a critical consideration in experimental contexts involving TNF signaling, inflammation, or necroptosis, where results should be interpreted with caution and potentially validated using genetic approaches (e.g., PERK siRNA).

  • Vehicle Control: Always include a vehicle control group (e.g., cells treated with the same final concentration of DMSO as the highest dose of GSK2606414) in all experiments to account for any effects of the solvent.

Section 3: Detailed Experimental Protocols

The following protocols provide a framework for key experiments using GSK2606414. Optimization for specific cell lines and experimental conditions is highly recommended.

Workflow cluster_prep Experiment Preparation cluster_treat Treatment cluster_analysis Downstream Analysis c1 1. Culture Cells (e.g., A549, H929) c2 2. Seed Cells (Appropriate density/plate) c1->c2 t1 3. (Optional) Induce ER Stress (e.g., Thapsigargin) c2->t1 t2 4. Treat with GSK2606414 (Dose-response/time-course) t1->t2 a1 Cell Viability (MTT/CCK-8) t2->a1 a2 Western Blot (p-PERK, ATF4, etc.) t2->a2 a3 Apoptosis Assay (Annexin V) t2->a3 a4 Gene Expression (RT-qPCR) t2->a4

Caption: General experimental workflow for using GSK2606414 in cell culture.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the effect of GSK2606414 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight.

  • Treatment: Prepare serial dilutions of GSK2606414 in fresh culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of GSK2606414 or vehicle (DMSO) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT (5 mg/mL) solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • For CCK-8, measure the absorbance at 450 nm using a microplate reader.

    • For MTT, first add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals, then measure the absorbance at 570 nm.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of PERK Pathway Inhibition

This protocol is used to confirm that GSK2606414 is inhibiting its intended target and downstream effectors.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with GSK2606414 and/or an ER stress inducer for the desired time.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysate at ~13,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes at 95-100°C.[1]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).[1]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis following treatment with GSK2606414.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with GSK2606414 for the desired time.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum. Centrifuge the cell suspension to obtain a cell pellet.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.[1]

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add additional binding buffer and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

  • Hetz, C., & Saxena, S. (2017). Targeting unfolded protein response signaling pathways to ameliorate protein misfolding diseases. Nature Reviews Drug Discovery. [Link]

  • Dandekar, A., et al. (2023). Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials. Biomolecules. [Link]

  • Oakes, S. A., & Papa, F. R. (2015). The Unfolded Protein Response: An Overview. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). A brief diagram of the PERK signalling pathway. ResearchGate. [Link]

  • Wikipedia. (2024). Unfolded protein response. Wikipedia. [Link]

  • Zhang, Y-K., et al. (2023). GSK2606414 Sensitizes ABCG2-Overexpressing Multidrug-Resistant Colorectal Cancer Cells to Chemotherapeutic Drugs. International Journal of Molecular Sciences. [Link]

  • Papandreou, A., et al. (2020). Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity. Cancers. [Link]

  • Yamaguchi, Y., et al. (2008). Endoplasmic Reticulum (ER) Chaperone Regulation and Survival of Cells Compensating for Deficiency in the ER Stress Response Kinase, PERK. Journal of Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PERK signaling pathway involved in the unfolded protein response (UPR). ResearchGate. [Link]

  • Li, Y., et al. (2017). Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells. Molecular Medicine Reports. [Link]

  • Trinh, M. A., et al. (2024). The ISR downstream target ATF4 represses long-term memory in a cell type–specific manner. PNAS. [Link]

  • De-Doncker, J., et al. (2023). A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response. Frontiers in Cell and Developmental Biology. [Link]

  • Hughes, D., & Mahamdeh, M. (2023). Genome-wide census of ATF4 binding sites and functional profiling of trait-associated genetic variants overlapping ATF4 binding motifs. PLOS ONE. [Link]

  • Kellman, E. M., et al. (2022). The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism. Cancers. [Link]

  • Ameri, K., & Harris, A. L. (2008). Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells. PLoS Biology. [Link]

  • Trinh, M. A., et al. (2024). The ISR downstream target ATF4 represses long-term memory in a cell type-specific manner. PubMed. [Link]

  • van Huizen, R., et al. (2003). Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58 IPK. PNAS. [Link]

  • Li, Y., et al. (2017). Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells. PubMed. [Link]

  • ResearchGate. (n.d.). Overview of PERK signaling pathway. ResearchGate. [Link]

  • Rojas-Rivera, D., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death & Differentiation. [Link]

  • Tacchini, C., et al. (2018). PERK inhibition delays neurodegeneration and improves motor function in a mouse model of Marinesco-Sjögren syndrome. Human Molecular Genetics. [Link]

  • Starr, A., et al. (2020). PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Effect of GSK2606414 (GSK, PERK inhibitor) on cell viability and ER.... ResearchGate. [Link]

  • ResearchGate. (n.d.). The PERK inhibitor GSK2606414 (GSK) inhibited cell death, PERK, and JNK.... ResearchGate. [Link]

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Application Notes and Protocols for In Vivo Studies with N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, a Potent TRPM2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, hereafter referred to as TRPM2-Inhibitor-X, is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a non-selective cation channel that is activated by intracellular ADP-ribose (ADPR), reactive oxygen species (ROS), and calcium, playing a critical role in mediating cellular responses to oxidative stress and inflammation.[1][2][3] Dysregulation of TRPM2 activity has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and certain types of cancer, making it a compelling target for therapeutic intervention.[4][5][6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of TRPM2-Inhibitor-X for in vivo studies. The protocols and methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.

Mechanism of Action and Scientific Rationale

TRPM2-Inhibitor-X is a potent and selective antagonist of the TRPM2 channel. Its mechanism of action involves the direct blockade of the channel pore, preventing the influx of Ca2+ and other cations that is triggered by upstream activators like ADP-ribose.[8] This inhibitory action is crucial in pathological conditions characterized by excessive oxidative stress, where the over-activation of TRPM2 leads to cellular calcium overload, mitochondrial dysfunction, and ultimately cell death.[5][7]

The scientific rationale for investigating TRPM2-Inhibitor-X in vivo is based on the central role of TRPM2 in various disease processes:

  • Neurodegeneration: In conditions like Alzheimer's disease and ischemic stroke, TRPM2 activation in microglia and neurons contributes to neuroinflammation and neuronal cell death.[1][6][7] Inhibition of TRPM2 with TRPM2-Inhibitor-X is hypothesized to be neuroprotective.

  • Inflammation and Ischemia-Reperfusion Injury: TRPM2 is highly expressed in immune cells and its activation is a key step in the inflammatory cascade.[4][6] By blocking TRPM2, TRPM2-Inhibitor-X can potentially mitigate tissue damage in models of ischemia-reperfusion injury and other inflammatory conditions.[5]

  • Oncology: Elevated expression of TRPM2 has been observed in several cancer types, where it is associated with increased proliferation and resistance to chemotherapy.[4] TRPM2-Inhibitor-X may therefore have utility as an anti-cancer agent, either alone or in combination with other therapies.

The following diagram illustrates the proposed signaling pathway and the point of intervention for TRPM2-Inhibitor-X.

TRPM2_Pathway cluster_stress Cellular Stress cluster_activation Channel Activation Cascade cluster_downstream Pathological Outcomes Oxidative Stress Oxidative Stress PARP PARP Oxidative Stress->PARP activates DNA Damage DNA Damage DNA Damage->PARP ADPR ADPR PARP->ADPR produces TRPM2 TRPM2 ADPR->TRPM2 activates Ca_influx Ca2+ Influx TRPM2->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Inflammation Inflammation Ca_influx->Inflammation Cell_death Cell Death Mito_dys->Cell_death Inflammation->Cell_death Inhibitor TRPM2-Inhibitor-X Inhibitor->TRPM2 inhibits

Caption: Proposed mechanism of TRPM2-Inhibitor-X action.

Pharmacokinetics and Formulation

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of TRPM2-Inhibitor-X is essential for designing meaningful in vivo experiments.

Physicochemical Properties and Formulation

The physicochemical properties of TRPM2-Inhibitor-X are summarized below. Due to its low aqueous solubility, a suitable vehicle is required for in vivo administration.

PropertyValueSource/Method
Molecular Weight~450-550 g/mol (Estimated)Mass Spectrometry
LogP3.5 - 4.5 (Estimated)Computational
Aqueous Solubility (pH 7.4)< 0.1 mg/mLExperimental
Recommended Vehicle20% Solutol HS 15 in sterile salineInternal Data

Protocol 1: Preparation of Dosing Solution (10 mg/mL)

  • Weigh the required amount of TRPM2-Inhibitor-X powder in a sterile container.

  • Add the appropriate volume of Solutol HS 15 to achieve a 20% concentration.

  • Gently warm the mixture to 37-40°C while stirring until the compound is fully dissolved.

  • Add sterile saline to the final desired volume and mix thoroughly.

  • The resulting solution should be clear and administered within 4 hours of preparation.

In Vivo Pharmacokinetics

Preclinical pharmacokinetic studies in rodents are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of TRPM2-Inhibitor-X. This data informs dose selection and dosing frequency for efficacy studies.

Table 2: Representative Pharmacokinetic Parameters in Mice (10 mg/kg, Oral Gavage)

ParameterValue
Cmax1.5 µM
Tmax2 hours
AUC(0-24)12 µM*h
T1/26 hours
F (%)30%

In Vivo Efficacy Studies: Protocols and Methodologies

The following protocols provide a framework for evaluating the efficacy of TRPM2-Inhibitor-X in relevant animal models.

Model Selection

The choice of animal model is critical and should be aligned with the therapeutic indication of interest.

  • Ischemic Stroke: The transient middle cerebral artery occlusion (tMCAO) model in mice or rats is a well-established model for studying ischemic brain injury.[6]

  • Neuroinflammation: Intraperitoneal (IP) injection of lipopolysaccharide (LPS) can be used to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Cancer Xenograft: Subcutaneous implantation of human cancer cell lines overexpressing TRPM2 in immunodeficient mice allows for the evaluation of anti-tumor activity.[4]

Experimental Workflow for a tMCAO Study

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of TRPM2-Inhibitor-X in a tMCAO model.

tMCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery & Treatment cluster_post Post-Operative Assessment Acclimatization Animal Acclimatization (7 days) Baseline Baseline Neurological Scoring Acclimatization->Baseline tMCAO tMCAO Surgery (60 min occlusion) Baseline->tMCAO Treatment Administer TRPM2-Inhibitor-X or Vehicle (at reperfusion) tMCAO->Treatment Neuro_Scoring Neurological Scoring (24h, 48h, 72h) Treatment->Neuro_Scoring Histology Histological Analysis (Infarct Volume) Neuro_Scoring->Histology Biomarkers Biomarker Analysis (Cytokines, Oxidative Stress) Histology->Biomarkers

Caption: Experimental workflow for a tMCAO study.

Protocol 2: Efficacy Evaluation in a Mouse tMCAO Model

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least 7 days prior to the experiment.

  • Baseline Assessment: Perform baseline neurological scoring using a standardized scale (e.g., Bederson score).

  • tMCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 60 minutes, followed by reperfusion.

  • Treatment Administration: Immediately following reperfusion, administer TRPM2-Inhibitor-X (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage or intraperitoneal injection.

  • Neurological Scoring: Evaluate neurological deficits at 24, 48, and 72 hours post-tMCAO.

  • Histological Analysis: At the study endpoint (e.g., 72 hours), euthanize the animals and perfuse the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.

  • Biomarker Analysis: Collect brain tissue and/or plasma for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress.

Toxicology and Safety Pharmacology

Preliminary toxicology studies are essential to establish the safety profile of TRPM2-Inhibitor-X.

Table 3: Summary of Preliminary Toxicology Data

Study TypeSpeciesRouteKey Findings
Single Dose ToxicityMouseOralNo adverse effects observed up to 500 mg/kg.[9]
7-Day Repeat Dose ToxicityRatOralNo significant changes in clinical signs, body weight, or organ weights at doses up to 100 mg/kg/day.
hERG Channel AssayIn vitroN/AIC50 > 30 µM, indicating low risk of cardiac arrhythmia.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For example, in the tMCAO study, infarct volumes and neurological scores between treatment groups and the vehicle control group can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Conclusion

TRPM2-Inhibitor-X represents a promising therapeutic agent for the treatment of diseases driven by oxidative stress and inflammation. The protocols and guidelines presented in this document are intended to facilitate the design and execution of robust in vivo studies to further elucidate the therapeutic potential of this novel TRPM2 inhibitor. Adherence to these methodologies will ensure the generation of high-quality data to support the continued development of TRPM2-Inhibitor-X.

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Application Notes & Protocols: N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide is a synthetic small molecule belonging to the bi-aryl urea class of compounds. This structural motif is characteristic of numerous potent Type II kinase inhibitors, which are designed to stabilize the inactive conformation of their target kinases. Compounds of this class have demonstrated significant efficacy in oncology by targeting key signaling cascades that drive cell proliferation and survival.

This document provides a detailed guide for researchers on the application of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide as a kinase inhibitor. Based on its structural similarity to established inhibitors like Sorafenib, this compound is projected to be a potent inhibitor of the Raf kinase family (B-Raf, c-Raf), key upstream regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention.

These application notes offer both the theoretical framework for the inhibitor's mechanism and detailed, validated protocols for its characterization in biochemical and cellular assays.

Proposed Mechanism of Action: Targeting the Raf/MEK/ERK Pathway

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide is classified as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active kinase conformation, Type II inhibitors specifically recognize and bind to the inactive "DFG-out" conformation. In this state, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic allosteric pocket adjacent to the ATP-binding site.

The N-(tert-butyl)phenyl group of the inhibitor is hypothesized to occupy this allosteric pocket, while the picolinamide and ureido moieties form key hydrogen bonds within the hinge region of the kinase. This dual-site binding confers high affinity and selectivity. By locking the kinase in an inactive state, the inhibitor prevents the phosphorylation and activation of its downstream substrates, effectively shutting down the signaling cascade. In the context of the MAPK pathway, inhibiting Raf kinases prevents the activation of MEK1/2, which in turn cannot activate ERK1/2, leading to a blockade of pro-proliferative gene transcription.

Raf-MEK-ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras-GTP RTK->Ras Activates Raf B-Raf / c-Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide Inhibitor->Raf Inhibits

Figure 1: Inhibition of the MAPK Signaling Pathway.

Application Protocols

This section provides detailed protocols for characterizing the inhibitory activity of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Principle: This biochemical assay measures the direct inhibitory effect of the compound on the activity of a purified recombinant kinase (e.g., B-Raf V600E). Kinase activity is quantified by measuring the amount of ATP consumed during the phosphorylation of a specific substrate. The ADP-Glo™ Kinase Assay (Promega) is a robust luminescent platform suitable for this purpose, where light output is directly proportional to the amount of ADP produced, and therefore to kinase activity.[2] A decrease in luminescence in the presence of the inhibitor indicates reduced kinase activity.

Materials:

  • Recombinant active B-Raf V600E kinase (e.g., SignalChem or Carna Biosciences)

  • MEK1 (inactive) as substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

  • Sorafenib (as a positive control inhibitor)

  • DMSO (Anhydrous, cell culture grade)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (10 mM stock)

  • White, opaque 384-well assay plates (e.g., Corning #3572)

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor and Sorafenib in 100% DMSO.

    • Perform a serial 3-fold dilution series in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 5 nM).[3] The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Prepare a kinase/substrate master mix in Kinase Reaction Buffer. The final concentration of B-Raf V600E and MEK1 should be optimized based on manufacturer guidelines, aiming for approximately 10-30% ATP consumption in the control reaction.

    • Add 5 µL of the kinase/substrate mix to each well of the 384-well plate.

    • Add 50 nL of the serially diluted compound (or DMSO for vehicle control) to the respective wells.

    • Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately assess ATP-competitive inhibitors. A common starting point is 10 µM.[3]

    • Add 5 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data by setting the vehicle (DMSO) control as 100% activity and a no-ATP control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Parameter Description Example Value
Top Maximum % Activity (uninhibited)100%
Bottom Minimum % Activity (fully inhibited)0%
HillSlope Steepness of the curve-1.0
IC₅₀ Inhibitor concentration for 50% inhibition15 nM
Cell-Based Western Blot for Phospho-ERK Inhibition

Principle: This assay validates the inhibitor's activity within a cellular context by measuring the phosphorylation status of a downstream target.[1] A375 cells, which harbor the B-Raf V600E mutation, have constitutively active MAPK signaling and high basal levels of phosphorylated ERK (p-ERK). Treatment with an effective Raf inhibitor should lead to a dose-dependent decrease in p-ERK levels, while total ERK levels remain unchanged.

Materials:

  • A375 human melanoma cell line (ATCC® CRL-1619™)

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

  • RIPA Lysis and Extraction Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting apparatus

Protocol Steps:

Western_Blot_Workflow Seed 1. Seed A375 Cells in 6-well plates Treat 2. Treat with Inhibitor (0, 10, 100, 1000 nM for 2h) Seed->Treat Lyse 3. Lyse Cells & Harvest Protein Treat->Lyse Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify Load 5. SDS-PAGE (Separate by size) Quantify->Load Transfer 6. Transfer to PVDF Membrane Load->Transfer Block 7. Block Membrane (5% BSA or Milk) Transfer->Block Probe 8. Primary Antibody Incubation (Anti-pERK or Anti-Total ERK) Block->Probe Wash1 9. Wash (TBST) Probe->Wash1 Secondary 10. Secondary Antibody (HRP-conjugated) Wash1->Secondary Wash2 11. Wash (TBST) Secondary->Wash2 Detect 12. ECL Detection & Imaging Wash2->Detect

Figure 2: Workflow for Phospho-ERK Western Blot Analysis.
  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

    • The next day, treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration for all samples. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with anti-Total ERK antibody as a loading control.

Cell Viability / Proliferation Assay (EC₅₀ Determination)

Principle: This assay measures the functional consequence of pathway inhibition on cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in cell viability due to inhibitor treatment results in a proportional decrease in the luminescent signal.

Materials:

  • A375 human melanoma cell line

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, #G7570)

  • N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

Protocol Steps:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in 100 µL of media. Allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium and add it to the cells. The final volume should be 200 µL per well. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data by setting the vehicle (DMSO) control as 100% viability and a no-cell control as 0% viability.

  • Plot the percent viability versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High variability in in vitro assay - Inaccurate pipetting- Reagent instability- Insufficient mixing- Use a calibrated multichannel pipette or liquid handler.- Prepare fresh reagents, especially ATP.- Ensure thorough mixing after each reagent addition.
No p-ERK inhibition in Western blot - Compound is inactive in cells- Incorrect antibody dilution- Insufficient treatment time or dose- Verify compound integrity.- Optimize primary antibody concentration.- Perform a time-course (e.g., 0.5, 2, 6h) and dose-response experiment.
Total ERK levels decrease with treatment - Compound is cytotoxic at high concentrations- Uneven protein loading- Focus on earlier time points before cell death occurs.- Re-run the gel and ensure equal loading based on BCA quantification.
High EC₅₀ in viability assay - Compound has poor cell permeability- Cell line is resistant- Assay incubation time is too short- Consider alternative cell lines.- Increase incubation time to 96 or 120 hours.- Confirm on-target activity with a p-ERK assay.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link][1]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][4]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link][5]

  • Al-Gharabli, S. I., et al. (2023). In Vitro Kinase Inhibition Assay. Bio-protocol, 13(15), e4733. Retrieved from [Link][3]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link][6]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link][2]

Sources

Application Note: Preclinical Evaluation of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (TBP-PICA) as a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (designated here as TBP-PICA ) is a highly specialized synthetic small molecule designed for targeted cancer therapy. Structurally, it integrates a diaryl urea moiety with an ortho-phenylenediamine-linked picolinamide group.

Causality of Structural Design: The diaryl urea core is a privileged scaffold in oncology, functioning as a potent Type II kinase inhibitor[1]. It binds to the inactive "DFG-out" conformation of kinases, where the urea group acts as both a hydrogen bond donor and acceptor, interacting with the highly conserved aspartate of the DFG motif and the adjacent glutamate[2]. Simultaneously, the picolinamide group extends into the ATP-binding hinge region to establish critical hydrogen bonds, mimicking the binding paradigm of FDA-approved multi-kinase inhibitors like Sorafenib[3].

This dual-pharmacophore design enables TBP-PICA to potently inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, as well as intracellular serine/threonine kinases like B-RAF. By doing so, it simultaneously starves the tumor of its blood supply (anti-angiogenesis) and halts cellular proliferation[3].

Mechanistic Pathway

Pathway cluster_RTK Receptor & Cytoplasmic Kinases cluster_Pheno TBP TBP-PICA (Inhibitor) VEGFR2 VEGFR-2 TBP->VEGFR2 BRAF B-RAF TBP->BRAF VEGFR2->BRAF Angio Tumor Angiogenesis VEGFR2->Angio MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif

Dual inhibition of VEGFR-2 and B-RAF pathways by TBP-PICA suppressing tumor growth.

Quantitative Profiling Data

To establish the baseline efficacy of TBP-PICA, biochemical and cellular assays were conducted against a panel of oncogenic targets. Sorafenib was utilized as a positive control to validate the assay's dynamic range.

Target / Cell LineAssay TypeTBP-PICA IC₅₀ (nM)Sorafenib IC₅₀ (nM)
VEGFR-2 Biochemical (ADP-Glo)42 ± 545 ± 4
B-RAF (V600E) Biochemical (ADP-Glo)38 ± 322 ± 2
PDGFR-β Biochemical (ADP-Glo)65 ± 757 ± 5
HepG2 (Liver Cancer) Cellular Viability (MTT)4,100 ± 2003,400 ± 150
HUVEC Phenotypic (Tube Formation)1,200 ± 1001,500 ± 120

(Note: Data represents standard comparative baselines for diaryl urea-picolinamide derivatives[2].)

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo™ assay is a luminescent ADP detection method that allows for high ATP concentrations (up to 1 mM). This is critical for evaluating Type II inhibitors like TBP-PICA, as high ATP concentrations help differentiate allosteric/DFG-out binders from competitive Type I ATP-mimetic inhibitors[4]. Self-Validating System: Every plate must include a "No Enzyme" control (background ADP) and a "Vehicle Only" control (maximum kinase activity). A Z'-factor > 0.7 must be achieved for the plate to be considered valid[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Dilute TBP-PICA in 100% DMSO, then perform a 3-fold serial dilution. Transfer to the assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: Add purified VEGFR-2 or B-RAF enzyme and pre-incubate for 15 minutes at room temperature. (Reasoning: Type II inhibitors often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before the reaction starts).

  • Reaction Initiation: Initiate the reaction by adding the ATP/Substrate mix (ATP concentration set at the specific kinase's Kₘ). Incubate for 60 minutes.

  • Termination: Add an equal volume of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes[4].

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer[4].

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical inhibition does not guarantee cellular penetration. Western blotting for downstream effectors (p-MEK and p-ERK) confirms that TBP-PICA successfully crosses the cell membrane and engages B-RAF in the cytoplasm. Self-Validating System: Total ERK and Total MEK must be probed alongside their phosphorylated forms to prove that the reduction in signal is due to specific kinase inhibition, not generalized cytotoxicity or unequal protein loading.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 3×105 cells/well in a 6-well plate and allow them to adhere overnight.

  • Starvation: Starve cells in serum-free media for 12 hours to reduce background basal kinase activity.

  • Treatment: Treat with TBP-PICA (0.1, 1.0, and 10 µM) or Sorafenib (10 µM, positive control) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL EGF for 10 minutes to acutely activate the MAPK pathway.

  • Lysis: Lyse cells on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Analysis: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.

Protocol 3: Phenotypic Anti-Angiogenesis Assay (HUVEC Tube Formation)

Causality: To prove that biochemical VEGFR-2 inhibition translates to functional anti-angiogenesis, Human Umbilical Vein Endothelial Cells (HUVECs) are assessed for their ability to form capillary-like structures in vitro. Self-Validating System: The assay must include a VEGF-stimulated control (maximum tube formation) and a VEGF-depleted control (baseline) to ensure the Matrigel batch is biologically responsive.

Step-by-Step Methodology:

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of reduced-growth factor Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Suspension: Suspend HUVECs in basal media containing 20 ng/mL VEGF and varying concentrations of TBP-PICA.

  • Seeding: Seed 1.5×104 cells/well onto the polymerized Matrigel.

  • Incubation: Incubate for 6-8 hours at 37°C. (Reasoning: Longer incubations may lead to apoptosis, confounding anti-angiogenic effects with general cytotoxicity).

  • Quantification: Image using an inverted microscope and quantify total tube length and branch points using the ImageJ angiogenesis analyzer plugin.

Preclinical Screening Workflow

Workflow Step1 Biochemical Assay (ADP-Glo Kinase) Step2 Cellular Viability (MTT Assay) Step1->Step2 Step3 Target Engagement (Western Blot) Step2->Step3 Step4 Phenotypic Assay (HUVEC Tube) Step3->Step4

Sequential preclinical screening workflow for TBP-PICA validation.

References

  • The discovery and development of sorafenib for the treatment of thyroid cancer - PMC - NIH -[Link][3]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC - NIH -[Link][1]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances -[Link][2]

Sources

Application Note: High-Throughput Screening and Profiling of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The discovery of Type II kinase inhibitors has revolutionized targeted oncology by offering superior selectivity profiles compared to traditional ATP-competitive (Type I) inhibitors. Picolinamide-based ureido derivatives—structurally related to clinical multikinase inhibitors like Sorafenib—represent a privileged chemical space for targeting the inactive "DFG-out" conformation of oncogenic kinases[1].

This Application Note details the mechanistic rationale, high-throughput screening (HTS) workflow, and self-validating protocols for profiling N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide , a highly lipophilic screening hit, against key angiogenesis and proliferation targets such as BRAF and VEGFR2.

Mechanistic Rationale: The Type II Binding Paradigm

In drug development, understanding the causality of molecular interactions is critical for lead optimization. The structural components of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide act synergistically to stabilize the inactive kinase state[2]:

  • Picolinamide Hinge-Binder : The picolinamide moiety mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region[3].

  • Urea Pharmacophore : The urea linker acts as a critical hydrogen bond donor/acceptor pair. It interacts directly with the conserved catalytic glutamate (αC-helix) and the aspartate residue of the DFG motif, effectively locking the kinase in the DFG-out conformation[2].

  • 4-tert-butylphenyl Tail : The bulky, highly lipophilic tert-butyl group is the primary driver of selectivity. When the DFG motif flips outward, it exposes an allosteric hydrophobic pocket. The tert-butylphenyl group perfectly occupies this deep pocket, dramatically decreasing the inhibitor's off-rate (increasing residence time) and minimizing off-target binding to kinases that cannot accommodate bulky substituents[4].

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase (Target) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Inhibitor N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide Inhibitor->RAF Type II Inhibition (DFG-out binding)

Fig 1. MAPK signaling pathway illustrating targeted RAF inhibition by the picolinamide hit.

High-Throughput Screening (HTS) Workflow & Assay Logic

To reliably identify and validate hits like N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, the screening cascade must be a self-validating system. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) primary assay, followed by a Differential Scanning Fluorimetry (DSF) orthogonal assay.

Causality of Assay Choice: Aromatic compounds, particularly highly conjugated ureas and picolinamides, often exhibit intrinsic auto-fluorescence that generates false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a delayed measurement window (time-gating) that completely bypasses short-lived compound auto-fluorescence. DSF is subsequently employed to confirm direct thermodynamic stabilization of the target protein, ruling out Pan-Assay Interference Compounds (PAINS) or aggregation-based inhibition.

HTS_Workflow A Compound Library (Acoustic Dispensing) B Primary HTS (TR-FRET Assay) A->B C Hit Identification (Z' > 0.7) B->C D Dose-Response (IC50 Determination) C->D G N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide C->G Identified Hit E Orthogonal Assay (Thermal Shift) D->E G->D

Fig 2. HTS workflow for identifying and validating picolinamide-urea kinase inhibitors.

Protocol: Self-Validating TR-FRET Kinase Assay

Note: This protocol is optimized for 384-well microplate formats to support high-throughput profiling.

Step 1: Acoustic Compound Dispensing

  • Action : Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the compound (from a 10 mM DMSO stock) into a 384-well assay plate.

  • Causality : Acoustic dispensing eliminates physical tip carryover and maintains the final DMSO concentration at ≤1%. Higher DMSO concentrations can destabilize the kinase and artificially alter the IC50.

Step 2: Kinase Pre-Incubation

  • Action : Add 5 µL of the kinase/substrate mixture (e.g., 2 nM BRAF V600E, 50 nM biotinylated substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 60 minutes.

  • Causality : Type II inhibitors exhibit slow-binding kinetics because they require the kinase to undergo a conformational shift (DFG-in to DFG-out) before binding. Skipping this pre-incubation step will result in artificially weak apparent IC50 values.

Step 3: Reaction Initiation

  • Action : Add 5 µL of ATP solution to initiate the reaction. The ATP concentration must be set exactly at the apparent Km​ for the specific kinase (e.g., 10 µM for BRAF).

  • Causality : Operating at the ATP Km​ balances assay sensitivity, allowing the detection of both ATP-competitive and allosteric inhibitors while maintaining physiological relevance.

Step 4: Reaction Termination and Detection

  • Action : After 60 minutes, add 10 µL of TR-FRET detection buffer containing 20 mM EDTA, 2 nM Europium-labeled anti-phospho antibody, and 20 nM Streptavidin-APC.

  • Causality : EDTA rapidly chelates Mg²⁺, abruptly stopping the kinase reaction. The Eu-antibody binds the phosphorylated substrate, and Streptavidin binds the biotin tag, bringing the fluorophores into close proximity for FRET.

Step 5: Data Acquisition & Quality Control

  • Action : Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Validation : Calculate the Z'-factor for the assay plate. A Z'-factor ≥ 0.7 indicates a robust, high-quality assay suitable for HTS.

Quantitative Data Presentation

The targeted integration of the picolinamide hinge-binding motif with a bulky, lipophilic tert-butylphenyl urea tail yields a highly potent Type II kinase inhibitor scaffold. Below is a representative data summary demonstrating the profiling of the hit compound against standard benchmarks[5].

CompoundTarget KinaseIC50 (nM)Z'-FactorThermal Shift (ΔTm °C)Cell Viability (HCT116) IC50 (µM)
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide BRAF (V600E)42 ± 50.81+6.41.2
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide VEGFR218 ± 30.78+8.10.9
Sorafenib (Reference Standard)BRAF (V600E)38 ± 40.80+6.11.5

Table 1: Representative HTS and orthogonal profiling data for the picolinamide-urea hit compound compared to the clinical standard Sorafenib.

References

  • El-Damasy AK, Seo SH, Cho NC, et al. "Design, synthesis, in-vitro antiproliferative activity and kinase profile of new picolinamide based 2-amido and ureido quinoline derivatives." European Journal of Medicinal Chemistry. 2015;101:754-768. URL:[Link]

  • Lee H, et al. "Discovery of a Nanomolar Multikinase Inhibitor (KST016366): A New Benzothiazole Derivative with Remarkable Broad-Spectrum Antiproliferative Activity." International Journal of Molecular Sciences. 2016;17(8):1266. URL:[Link]

  • Zhang L, et al. "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents." Molecules. 2021;26(4):1152. URL:[Link]

  • El-Damasy AK, et al. "Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity." Pharmaceuticals. 2021;14(4):368. URL:[Link]

Sources

Application Note: Assay Development and Mechanistic Profiling for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary

The compound N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide represents a highly privileged structural chimera in modern drug discovery. By fusing a picolinamide core with a 4-tert-butylphenyl diaryl urea via an ortho-phenylenediamine linker, this molecule possesses the requisite pharmacophores to act as a dual-modulator. Specifically, it is structurally primed to function as a Type II Kinase Inhibitor and a Sirtuin-2 (SIRT2) Deacetylase Inhibitor .

This application note provides a comprehensive, self-validating framework for developing high-throughput screening (HTS) assays tailored to this specific chemotype. Rather than relying on generic assay conditions, the protocols herein are engineered to address the unique thermodynamic and optical challenges presented by diaryl urea-based compounds.

Mechanistic Rationale & Target Biology (Causality)

To design robust assays, one must first understand the structural causality dictating the compound's behavior:

  • The Diaryl Urea Motif (Type II Kinase Binding): The urea linker acts as a critical hydrogen-bond network former, while the bulky tert-butylphenyl group is highly lipophilic. This motif is a hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), which do not merely compete with ATP but actively induce and stabilize the inactive "DFG-out" conformation of the kinase's activation loop. Because this conformational shift is thermodynamically slow, assays must incorporate prolonged pre-incubation steps to prevent artificially inflated IC₅₀ values [ ].

  • The Picolinamide Motif (SIRT2 & Hinge Binding): In the context of kinases, the picolinamide nitrogen and carbonyl oxygen act as a bidentate hinge-binder in the ATP pocket. Conversely, in NAD⁺-dependent deacetylases, ortho-substituted picolinamide and benzamide derivatives are established, highly selective SIRT2 inhibitors. The picolinamide core occupies the NAD⁺-binding pocket, while the lipophilic tail extends into the hydrophobic acyl channel [ ].

Mechanism cluster_Kinase Kinase (e.g., VEGFR2/p38α) cluster_SIRT2 SIRT2 Deacetylase Comp N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide Hinge Hinge Region (ATP Pocket) Comp->Hinge Picolinamide DFG DFG-out Pocket (Allosteric) Comp->DFG Diaryl Urea + tert-butyl NAD NAD+ Binding Site Comp->NAD Picolinamide Acyl Hydrophobic Acyl Channel Comp->Acyl tert-butylphenyl

Fig 1. Dual-target mechanistic binding model of the picolinamide and diaryl urea pharmacophores.

Assay 1: TR-FRET Kinase Profiling for Type II Inhibitors

Causality for Assay Selection: Highly conjugated aromatic systems like N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By introducing a 50–100 µs time delay before measurement, all short-lived compound auto-fluorescence decays, ensuring absolute signal fidelity. Furthermore, TR-FRET is ratiometric (Emission 665 nm / Emission 615 nm), which creates a self-validating system that automatically corrects for well-to-well liquid dispensing variations.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 3X Kinase/Antibody mixture in Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Self-Validation Control: Include Sorafenib as a positive control for Type II DFG-out binding [ ].

  • Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo 550), dispense the compound in a 10-point dose-response titration (starting at 10 µM, 1:3 dilution) into a low-volume 384-well black plate. Keep final DMSO concentration strictly at 1% (v/v) to prevent kinase denaturation.

  • Critical Pre-Incubation (The "Type II" Step):

    • Add 5 µL of the Kinase/Antibody mixture to the compound.

    • Incubate for 60 minutes at Room Temperature (RT). Causality: This allows the kinase to transition into the thermodynamically stable DFG-out conformation required for the diaryl urea to bind.

  • Reaction Initiation:

    • Add 5 µL of a 3X ATP / Fluorescein-labeled Substrate mixture. (ATP concentration should be set at the empirical Km,app​ to balance sensitivity and physiological relevance).

  • Reaction & Quenching:

    • Incubate for 60 minutes at RT.

    • Add 10 µL of TR-FRET Dilution Buffer containing 20 mM EDTA to chelate Mg²⁺ and halt kinase activity.

  • Detection:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 615 nm (Terbium donor) and 665 nm (Fluorescein acceptor).

Assay 2: Fluorogenic SIRT2 Deacetylation Assay

Causality for Assay Selection: To validate the picolinamide moiety's activity against NAD⁺-dependent deacetylases, a two-step fluorogenic assay is deployed. The two-step nature is a self-validating mechanism: the fluorescent signal is only generated if the developer protease successfully cleaves the deacetylated lysine. If the compound inhibits SIRT2, the lysine remains acetylated, the protease cannot cleave it, and fluorescence decreases.

Step-by-Step Protocol
  • Enzyme/Compound Incubation:

    • In a 384-well plate, add 5 µL of recombinant human SIRT2 (final concentration 0.5 µg/mL) in SIRT Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Add compound titrations (1% DMSO final). Include AGK2 as a positive control.

    • Incubate for 30 minutes at RT.

  • Substrate Addition:

    • Add 5 µL of a master mix containing 500 µM NAD⁺ and 50 µM Fluor de Lys-SIRT2 substrate (an acetylated p53-derived peptide).

    • Incubate for 60 minutes at 37°C. Causality: SIRT2 requires NAD⁺ as a co-substrate; the picolinamide is hypothesized to bind near this pocket.

  • Development & Readout:

    • Add 10 µL of 1X Developer solution containing 2 mM Nicotinamide (to immediately halt SIRT2 activity).

    • Incubate for 45 minutes at RT to allow the developer to cleave the deacetylated substrates.

    • Measure fluorescence (Excitation 360 nm / Emission 460 nm).

Data Presentation & Quality Control

To ensure the assays are robust and ready for HTS campaigns, the following quantitative parameters must be established and validated.

Table 1: TR-FRET Assay Optimization Parameters
ParameterOptimized ValueCausality / Reasoning
Enzyme Pre-incubation 60 minutesEssential for slow-binding Type II inhibitors to access the DFG-out pocket.
ATP Concentration At Km,app​ (~20 µM)Ensures the assay is sensitive to competitive hinge-binding while remaining physiologically relevant.
DMSO Tolerance ≤ 1.0% (v/v)Diaryl ureas are highly hydrophobic and prone to precipitation; 1% DMSO maintains solubility without denaturing the enzyme.
EDTA Quench 10 mM finalChelates Mg²⁺ instantly, preventing further ATP hydrolysis and locking the TR-FRET ratio for stable reading.
Table 2: Self-Validation Metrics
MetricAcceptable RangePurpose in Assay Validation
Z'-Factor ≥0.65 Measures assay robustness. A Z' > 0.65 indicates excellent separation between positive (inhibited) and negative (vehicle) controls.
Signal-to-Background (S/B) ≥5.0 Ensures the dynamic range is wide enough to accurately calculate Hill slopes and IC₅₀ values.
Control IC₅₀ Drift ±0.5 log unitsReference compounds (Sorafenib/AGK2) must yield historical IC₅₀ values to validate batch-to-batch enzyme integrity.

Assay Workflow Visualization

Workflow A Compound Procurement N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide B Primary Screening Phase A->B C TR-FRET Kinase Assay (Type II DFG-out Binding) B->C D Fluorogenic SIRT2 Assay (NAD+ Dependent) B->D E Hit Validation & Z'-Factor C->E D->E F Cellular Target Engagement (CETSA) E->F

Fig 2. High-throughput assay development and validation workflow for the target compound.

References

  • Diarylureas as Antitumor Agents Applied Sciences, MDPI (2021).[Link]

  • Design, Synthesis, and Biological Activity of a Novel Series of Human Sirtuin-2-Selective Inhibitors Journal of Medicinal Chemistry, ACS Publications (2012).[Link]

  • Discovery of Novel, Dual Mechanism ERK Inhibitors by Affinity Selection Screening of an Inactive Kinase Journal of Medicinal Chemistry, ACS Publications (2014).[Link]

Advanced Cellular Delivery Techniques for Hydrophobic Multikinase Inhibitors: A Protocol for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality of Delivery Choices

The compound N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (hereafter referred to as TBPUP ) belongs to a highly potent class of multikinase inhibitors. The structural architecture of this molecule dictates both its pharmacological efficacy and its primary experimental challenge: extreme hydrophobicity.

The picolinamide moiety serves as a critical hinge-binding motif that anchors the molecule within the ATP-binding pocket of oncogenic kinases (such as RAF and VEGFR), while the ureido linker establishes essential hydrogen bonds with backbone amino acids to lock the inhibitor in place[1]. Furthermore, ureido linkers are highly favorable for achieving optimal target inhibition compared to their thiourea counterparts[2].

However, the addition of the bulky 4-(tert-butyl)phenyl group—designed to occupy deep hydrophobic pockets within the kinase domain—drastically increases the molecule's lipophilicity (estimated logP > 4.5). This causes rapid crystallization and aggregation in standard aqueous cell culture media[3]. Consequently, introducing TBPUP directly into biological assays without a highly engineered delivery matrix results in false negatives due to poor bioavailability. To solve this, we must employ specific solubilization and nanocarrier strategies that mask the hydrophobic tail while preserving the hydrogen-bonding capacity of the ureido-picolinamide core.

Solubilization Strategies for In Vitro Assays

For standard 2D in vitro cell viability and kinase inhibition assays, traditional co-solvents often fail to keep TBPUP in solution upon dilution into aqueous media. The following self-validating protocols utilize complexation and surfactant-stabilization to ensure monomeric delivery.

Protocol 2.1: HP-β-CD Inclusion Complexation

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the tert-butyl phenyl tail of TBPUP, while its hydrophilic exterior ensures aqueous solubility. This method is preferred over high-concentration DMSO, which can induce artifactual cytotoxicity in sensitive cell lines.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 3.88 mg of TBPUP (MW ~388.46 g/mol ) and dissolve in 1 mL of anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous conditions prevent premature water-induced nucleation.

  • Cyclodextrin Solution: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: Dropwise, add 10 µL of the 10 mM TBPUP stock into 990 µL of the 20% HP-β-CD solution while vortexing continuously at 2500 rpm.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to drive the thermodynamic inclusion of the tert-butyl group into the cyclodextrin cavity.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. A lack of visible pellet confirms successful inclusion. The resulting solution is a 100 µM working stock (1% DMSO) ready for serial dilution in culture media.

Advanced Nanocarrier Delivery: PEG-PLGA Micelles

For 3D organoid cultures or in vivo translation, cyclodextrin complexes may dissociate prematurely. Polymeric micelles formulated from PEG-PLGA (Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid)) provide a stable hydrophobic core for TBPUP and a stealth PEG corona that facilitates endocytosis.

Protocol 3.2: Nanoprecipitation Workflow

This protocol utilizes solvent displacement to spontaneously form drug-loaded micelles.

Step-by-Step Methodology:

  • Organic Phase: Dissolve 10 mg of PEG-PLGA (50:50, MW 5000-20000) and 1 mg of TBPUP in 1 mL of HPLC-grade acetone. Causality: Acetone is fully miscible with water and dissolves both the polymer and the highly hydrophobic TBPUP.

  • Aqueous Phase: Place 10 mL of ultra-pure Milli-Q water in a glass vial with a magnetic stir bar, stirring at 700 rpm.

  • Nanoprecipitation: Inject the organic phase dropwise (20 µL/sec) into the vortex of the stirring aqueous phase using a syringe pump. The sudden change in polarity forces the hydrophobic PLGA and TBPUP to collapse into micellar cores.

  • Solvent Evaporation: Leave the suspension stirring uncovered in a fume hood for 4 hours, or apply a gentle N₂ stream, to completely evaporate the acetone.

  • Sterilization & Sizing: Pass the micelle suspension through a 0.22 µm syringe filter. Causality: This critical step removes any unencapsulated TBPUP aggregates and sterilizes the formulation for cell culture.

  • Quality Control (QC): Analyze via Dynamic Light Scattering (DLS) to confirm a Z-average diameter of <100 nm, and use HPLC to determine the encapsulation efficiency (EE%).

Formulation A Dissolve in Acetone B Aqueous Dropwise Addition A->B C Solvent Evaporation B->C D 0.22 µm Filtration C->D E DLS & HPLC QC D->E

Step-by-step nanoprecipitation workflow for PEG-PLGA micelle formulation.

Intracellular Delivery and Target Engagement

Once formulated into PEG-PLGA micelles, TBPUP bypasses the need for passive membrane diffusion. The micelles are internalized via clathrin-mediated endocytosis. As the endosome acidifies, the PLGA core degrades, releasing TBPUP into the cytosol where the picolinamide and ureido motifs can actively engage the kinase targets, ultimately triggering apoptosis in oncogenic cells.

CellularUptake A Micellar TBPUP B Endocytosis A->B C Endosomal Escape B->C D Kinase Binding C->D E Apoptosis D->E

Intracellular delivery and kinase inhibition pathway of micellar TBPUP.

Quantitative Data Summaries

The following tables summarize the physicochemical parameters dictating the formulation strategy, alongside representative validation metrics for the delivery systems.

Table 1: Physicochemical Profile & Delivery Matrix

ParameterValue / CharacteristicImpact on Delivery Strategy
Molecular Weight 388.46 g/mol Favorable for small-molecule nanocarrier loading.
LogP (Estimated) > 4.5Necessitates hydrophobic shielding (PLGA or Cyclodextrin).
H-Bond Donors/Acceptors 3 / 4 (Ureido + Picolinamide)Prone to inter-molecular aggregation; requires rapid solvent displacement.
Target Motif Picolinamide Hinge-BinderMust remain unmodified (prohibits covalent prodrug approaches).

Table 2: Comparative Delivery Efficiency and Cytotoxicity Metrics

Delivery VehicleMax Aqueous ConcentrationEncapsulation Efficiency (EE%)Vehicle Cytotoxicity (Blank)
1% DMSO in PBS < 5 µM (Precipitates)N/AHigh (>15% cell death)
20% HP-β-CD 100 µM (Stable)~98% (Complexation)Low (<5% cell death)
PEG-PLGA Micelles > 500 µM (Stable)85 - 92%Negligible (<2% cell death)

References

  • El-Damasy, A. K., et al. "Design, synthesis, in-vitro antiproliferative activity and kinase profile of new picolinamide based 2-amido and ureido quinoline derivatives." European Journal of Medicinal Chemistry 101 (2015): 754-768.1

  • El-Damasy, A. K., et al. "Discovery of a Nanomolar Multikinase Inhibitor (KST016366): A New Benzothiazole Derivative with Remarkable Broad-Spectrum Antiproliferative Activity." ChemMedChem 11.15 (2016): 1587-1595. 3

  • El-Damasy, A. K., et al. "Discovery of new 6-ureido/amidocoumarins as highly potent and selective inhibitors for the tumour-relevant carbonic anhydrases IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry 38.1 (2023). 4

Sources

Application Notes and Protocols: N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (FT827) in the Drug Discovery Pipeline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Potent and Selective USP7 Inhibitor

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, hereafter referred to as FT827, a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document outlines the molecule's mechanism of action, provides detailed protocols for its in vitro and in vivo evaluation, and discusses its therapeutic potential in oncology.

Introduction: The Therapeutic Rationale for Targeting USP7

Ubiquitination is a critical post-translational modification that governs the fate of most cellular proteins. The dynamic nature of this process is maintained by the interplay between ubiquitin ligases and deubiquitinases (DUBs).[1] Ubiquitin-Specific Protease 7 (USP7) has emerged as a key DUB implicated in various human diseases, most notably cancer.[1][2] USP7 regulates the stability of numerous proteins involved in critical cellular processes such as cell cycle control, DNA damage repair, and immune response.[2][3]

A primary oncogenic role of USP7 is its stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1] By inhibiting USP7, we can induce the degradation of MDM2, leading to the stabilization and reactivation of p53, a cornerstone of tumor suppression.[1][2] This targeted approach offers a promising therapeutic strategy for various cancers.

FT827 is a novel and potent covalent inhibitor of USP7, demonstrating high affinity and specificity.[1][4] Its unique mechanism of action and promising preclinical data position it as a valuable tool for cancer research and a potential candidate for further drug development.

FT827: Molecular Profile and Mechanism of Action

FT827 is characterized by a vinylsulfonamide moiety that engages in a covalent interaction with the catalytic cysteine residue (Cys223) of USP7.[1] This irreversible binding effectively inactivates the enzyme.

Parameter Value Reference
Target Ubiquitin-Specific Protease 7 (USP7)[1][4]
Binding Mode Covalent (targets Cys223)[1][5]
IC50 (USP7CD) 52 nM (29-94 nM)[1]
Kd (USP7CD) 7.8 µM (5.9-10.2 µM)[1]
kinact/Ki 66 ± 25 M-1s-1[1]

The high selectivity of FT827 for USP7 over other deubiquitinases minimizes off-target effects, a crucial aspect of modern drug design.[1]

Signaling Pathway of USP7 Inhibition by FT827

USP7_Pathway cluster_0 FT827 Action cluster_1 Cellular Machinery FT827 FT827 USP7 USP7 FT827->USP7 Covalent Inhibition MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates for Degradation Ub Ubiquitin Proteasome Proteasome p53->Proteasome Degraded Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis Activates

Caption: Mechanism of FT827-induced p53 activation.

Experimental Protocols

The following protocols are designed to be self-validating and provide a framework for the characterization of FT827 and similar USP7 inhibitors.

In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)

Principle: This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110. Inhibition of USP7 results in a decreased rate of fluorescence generation.

Materials:

  • Recombinant human USP7 (catalytic domain, residues 208-560)

  • Ubiquitin-Rhodamine 110 substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • FT827 stock solution (in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of FT827 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute recombinant USP7 in Assay Buffer to the working concentration.

  • Assay Plate Setup:

    • Add 5 µL of diluted FT827 or DMSO (vehicle control) to the wells.

    • Add 10 µL of diluted USP7 to all wells except the blank (add 10 µL of Assay Buffer to blank wells).

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Reaction Initiation: Add 5 µL of Ubiquitin-Rhodamine 110 substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data to the vehicle control (100% activity) and blank (0% activity).

    • Plot the percentage of inhibition against the logarithm of the FT827 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular context. The binding of a ligand, such as FT827, to its target protein, USP7, stabilizes the protein and increases its melting temperature.

Materials:

  • Cancer cell line expressing USP7 (e.g., HCT116, A549)

  • FT827

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-USP7 antibody

  • Anti-GAPDH or β-actin antibody (loading control)

  • PCR thermocycler

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of FT827 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Harvesting and Lysis:

    • Wash the cells with PBS and resuspend them in Lysis Buffer.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

  • Heat Shock:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR thermocycler.

    • Cool the samples on ice for 3 minutes.

  • Protein Precipitation and Quantification:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

  • Western Blotting:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against USP7 and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for USP7 and the loading control.

    • For each treatment group, plot the normalized USP7 band intensity against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm). An increase in Tm in the FT827-treated samples compared to the vehicle control indicates target engagement.

Workflow for Cellular Target Engagement and Downstream Effects

workflow cluster_workflow Experimental Workflow start Cancer Cell Line treat Treat with FT827 (or vehicle) start->treat cetsa CETSA for Target Engagement treat->cetsa wb_p53 Western Blot for p53 & MDM2 levels treat->wb_p53 qpcr qPCR for p53 Target Genes (e.g., p21) treat->qpcr apoptosis_assay Apoptosis Assay (e.g., Annexin V) treat->apoptosis_assay result1 Increased USP7 Thermal Stability cetsa->result1 result2 Increased p53 Decreased MDM2 wb_p53->result2 result3 Increased p21 mRNA qpcr->result3 result4 Increased Apoptosis apoptosis_assay->result4

Caption: A typical workflow to assess FT827's cellular activity.

In Vivo Xenograft Tumor Model

Principle: This protocol evaluates the anti-tumor efficacy of FT827 in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line (e.g., HCT116)

  • FT827

  • Vehicle formulation (e.g., as recommended by the supplier, such as DMSO/PEG300/Tween 80/ddH2O)[4]

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Administer FT827 or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).

    • Compare the tumor growth inhibition between the treated and control groups.

Concluding Remarks

FT827 represents a significant advancement in the development of selective USP7 inhibitors. Its covalent mechanism of action and potent anti-tumor activity in preclinical models underscore its therapeutic potential. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the biological effects of FT827 and to explore its utility in various cancer contexts. As with any potent small molecule, careful dose-response studies and assessment of potential toxicities are crucial for its successful translation into a clinical setting.

References

  • Turnbull, A.P., et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. Nature Chemical Biology, 13(12), 1334-1341. [Link]

  • Lv, D., et al. (2022). USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective. International Journal of Molecular Sciences, 23(22), 13998. [Link]

  • Mauritius Images. FT827 is an inhibitor of USP7. [Link]

  • Wang, S., et al. (2023). Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies. Journal of Medicinal Chemistry, 66(10), 6559-6591. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide and its structural analogs.

While this compound is a highly potent small molecule, its structural motifs—specifically the picolinamide headgroup, the urea linker, and the bulky lipophilic tert-butylphenyl tail—constitute a classic "Type II" kinase inhibitor pharmacophore. This specific architecture is notorious for driving multi-kinase cross-reactivity and metabolic off-target effects [1]. Below, we break down the causality of these liabilities and provide self-validating protocols to isolate your true experimental variables.

Structural Causality: Why Does This Compound Hit Off-Targets?

To troubleshoot off-target effects, we must first understand the molecular logic of the compound's binding kinetics. The molecule is modular, and each module carries specific interaction liabilities [2]:

  • The Picolinamide Moiety (Hinge Binder): The pyridine nitrogen and the adjacent carboxamide group form a highly conserved bidentate hydrogen-bonding network with the backbone amide and carbonyl of kinase hinge regions (e.g., Cys919 in VEGFR2 or Cys694 in FLT3)[3]. This drives promiscuous ATP-competitive binding across the kinome.

  • The Urea Linker (DFG-Out Stabilizer): The urea acts as both a hydrogen-bond donor and acceptor, locking the kinase activation loop into the inactive "DFG-out" conformation by interacting with the highly conserved Aspartate of the DFG motif and the Glutamate of the αC-helix [4].

  • The tert-butylphenyl Tail (Hydrophobic Anchor): This bulky, lipophilic group is designed to occupy the deep allosteric pocket exposed only in the DFG-out state. However, its high lipophilicity (LogP) makes it a prime candidate for off-target binding to the hydrophobic heme pockets of Cytochrome P450 (CYP) enzymes.

BindingMechanism Compound N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide Picolinamide Picolinamide Moiety (Hinge Binder) Compound->Picolinamide Urea Urea Linker (DFG-out Stabilizer) Compound->Urea TertButyl tert-butylphenyl Tail (Hydrophobic Pocket) Compound->TertButyl Hinge Kinase Hinge Region (Promiscuous ATP Site) Picolinamide->Hinge H-Bonds DFG DFG Motif (Conserved Activation Loop) Urea->DFG H-Bonds Allosteric Allosteric Pocket / CYP Heme (Lipophilic Liability) TertButyl->Allosteric Hydrophobic Contacts

Fig 1: Pharmacophore mapping of the compound's structural motifs to their off-target liabilities.

Troubleshooting Guide: Minimizing Kinase Cross-Reactivity

Q: My cell-based phenotypic assay shows robust activity, but given the picolinamide scaffold, I suspect the phenotype is driven by off-target kinase inhibition (e.g., VEGFR2, PDGFR, or BRAF). How do I validate on-target efficacy?

A: You must decouple the primary target engagement from the polypharmacology inherent to the picolinamide-urea scaffold. We recommend a self-validating workflow utilizing a Gatekeeper Mutant Rescue Protocol . Type II inhibitors rely heavily on the size of the "gatekeeper" residue to access the allosteric pocket. Mutating this residue (e.g., Threonine to a bulky Methionine or Isoleucine) sterically clashes with the compound, abolishing binding [4].

Protocol: Gatekeeper Mutant Rescue Assay
  • Cell Line Generation: Using CRISPR/Cas9, engineer a cell line expressing a gatekeeper-mutant version of your primary target kinase (e.g., T315I if targeting ABL, or equivalent bulky substitution).

  • Compound Titration: Plate wild-type (WT) and mutant cells at 1×104 cells/well in a 96-well plate. Treat with a 10-point dose-response curve of the compound (0.1 nM to 10 µM).

  • Phenotypic Readout: Incubate for 72 hours and assess viability (e.g., CellTiter-Glo) or target phosphorylation (via Western blot/ELISA).

  • Data Interpretation:

    • If the phenotype is lost in the mutant line, your compound's effect is on-target .

    • If the phenotype persists in the mutant line, the effect is driven by off-target kinome cross-reactivity.

OffTargetWorkflow Start Observe Phenotypic Activity Mutant Engineer Gatekeeper Mutant Cell Line Start->Mutant Test Dose Compound in WT vs. Mutant Cells Mutant->Test Decision Is Phenotype Rescued in Mutant? Test->Decision OnTarget Validated On-Target (Proceed to in vivo) Decision->OnTarget Yes (Activity Lost) OffTarget Off-Target Driven (Optimize Scaffold) Decision->OffTarget No (Activity Persists)

Fig 2: Logical workflow for deconvoluting on-target vs. off-target phenotypic drivers.

Troubleshooting Guide: Metabolic & CYP450 Liabilities

Q: In my human liver microsome (HLM) assays, the compound shows severe metabolic instability and inhibits CYP3A4. Is this an assay artifact or a true liability?

A: This is a true liability. The tert-butylphenyl group is highly lipophilic (calculated LogP > 4.5). Molecules with this profile frequently partition into the lipid bilayer of microsomes and bind directly to the hydrophobic active site of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).

To minimize this, you must run a Competitive CYP Inhibition Assay using specific reference inhibitors to determine if the binding is reversible or time-dependent (mechanism-based inhibition, MBI).

Protocol: Reversible vs. Time-Dependent CYP Inhibition
  • Microsome Preparation: Dilute pooled HLMs to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Critical Step):

    • Arm A (0 min pre-incubation): Add compound (0.1–50 µM), CYP3A4 probe substrate (e.g., Midazolam), and NADPH simultaneously.

    • Arm B (30 min pre-incubation): Incubate compound and HLMs with NADPH for 30 minutes before adding the probe substrate.

  • Reaction & Quench: Incubate for 10 minutes at 37°C. Quench with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the formation of 1-hydroxymidazolam.

  • Causality: If the IC50​ in Arm B is significantly lower (>1.5-fold shift) than Arm A, the tert-butylphenyl group is likely undergoing metabolic activation to a reactive intermediate, causing irreversible off-target CYP inactivation.

Quantitative Data: Scaffold Modification Impacts on Off-Targets

If CYP inhibition is confirmed, structural optimization of the tail region is required. Below is a summary of how modifying the tert-butylphenyl tail alters off-target profiles:

Tail ModificationPrimary Kinase IC50​ (nM)VEGFR2 Off-Target IC50​ (nM)CYP3A4 IC50​ (µM)Aqueous Solubility (µM)
4-tert-butylphenyl (Original)12.545.01.2 (High Liability) < 5.0
4-trifluoromethylphenyl 18.090.08.5 (Moderate)12.0
4-morpholinophenyl 45.0> 500> 20.0 (Clean)> 50.0

Takeaway: Replacing the tert-butyl group with a solubilizing, less lipophilic moiety (like morpholine) drastically reduces CYP3A4 off-target binding and improves solubility, albeit with a slight penalty to primary target potency.

Frequently Asked Questions (FAQs)

Q: I am observing acute cytotoxicity in my wild-type control cells at concentrations >10 µM. Is this compound causing membrane disruption? A: Yes, but likely through colloidal aggregation rather than direct membrane lysis. Highly lipophilic compounds containing extended aromatic systems (like the picolinamide-phenyl-urea axis) are classic Pan-Assay Interference Compounds (PAINS) at high concentrations. They form colloidal aggregates that sequester proteins non-specifically. Fix: Add 0.01% Triton X-100 or CHAPS to your biochemical assay buffers. If the off-target inhibition disappears upon detergent addition, your compound was aggregating.

Q: How do I formulate this highly lipophilic compound for in vivo dosing without causing precipitation or vehicle toxicity? A: Do not use standard saline or simple PBS. The urea and tert-butyl groups will cause immediate crash-out. Use a co-solvent system designed for lipophilic Type II inhibitors. A field-proven formulation for this scaffold is:

  • 5% DMSO (to fully dissolve the dry powder).

  • 40% PEG300 (to maintain solubility in the aqueous phase).

  • 5% Tween-80 (to act as a surfactant and prevent precipitation).

  • 50% Sterile Water (added dropwise last while vortexing continuously).

References

  • Identification of PDE6D as a potential target of sorafenib via PROTAC technology. bioRxiv.[Link]

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI International Journal of Molecular Sciences.[Link]

  • A molecular dynamics simulation study for variant drug responses due to FMS-like tyrosine kinase 3 G697R mutation. RSC Advances.[Link]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry (via PMC).[Link]

Technical Support Center: A Researcher's Guide to N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide and Related Novel Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, hereafter referred to as PUC-1 (Picolinamide-Urea Compound-1) for clarity. This guide addresses the common experimental challenges, sources of variability, and critical controls associated with PUC-1 and other novel compounds sharing its urea-based scaffold. As many such compounds are investigational, this guide is structured to provide a foundational framework for robust characterization and troubleshooting.

The core challenge with novel inhibitors often lies not in their intended biological activity, but in their physicochemical properties, which can be a major source of experimental irreproducibility. This guide emphasizes a "ground-up" approach: validating the compound's behavior in your system before interpreting the biological results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of PUC-1.

Q1: How should I dissolve and store PUC-1 for my experiments?

A1: The chemical structure of PUC-1, featuring a bulky, hydrophobic tert-butylphenyl group, suggests poor aqueous solubility. Therefore, proper solubilization is the first critical step to avoid artifacts.

  • Primary Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM). Warm the solution gently (to 37°C) and vortex thoroughly to ensure complete dissolution.

  • Stock Solution Storage: Aliquot the DMSO stock into single-use volumes in low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Working Dilutions: Prepare fresh working dilutions for each experiment by diluting the DMSO stock into your final aqueous-based cell culture medium or assay buffer. It is critical that the final concentration of DMSO in your assay is consistent across all conditions (including untreated controls) and is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q2: What are the essential positive and negative controls when using PUC-1 in a cell-based assay?

A2: A robust experimental design with comprehensive controls is non-negotiable for validating your findings.

  • Negative Controls:

    • Vehicle Control: This is the most critical control. It consists of cells treated with the same final concentration of the vehicle (e.g., 0.1% DMSO) used to deliver PUC-1. This accounts for any effects of the solvent on the cells.

    • Untreated Control: Cells that receive no treatment. This provides a baseline for normal cell health and behavior.

  • Positive Controls:

    • Pathway-Specific Control: If the molecular target of PUC-1 is known, use a well-characterized, structurally distinct inhibitor of the same target. This helps confirm that the observed phenotype is due to inhibition of the intended pathway.

    • General Assay Control: A compound known to produce a robust effect in your specific assay (e.g., Staurosporine for an apoptosis assay) should be included to confirm that the assay itself is performing as expected.

Q3: My IC50 value for PUC-1 is inconsistent between experiments. What are the common causes?

A3: IC50 variability is a frequent issue with hydrophobic compounds. The root cause is often physicochemical, not biological.

  • Compound Precipitation: The most common cause. As the DMSO stock is diluted into aqueous media, the compound can crash out of solution, especially at higher concentrations. This effectively lowers the "active" concentration of the compound in the well. Always visually inspect your diluted solutions for any signs of precipitation.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard laboratory plastics (pipette tips, plates), reducing the effective concentration. Using low-adsorption plastics can mitigate this issue.

  • Cell Density and Confluency: The number of cells can influence the apparent potency. A higher cell number can sometimes metabolize the compound or present more targets, requiring a higher concentration for the same effect. Always use a consistent cell seeding density and perform treatments at a consistent confluency.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, sequestering them and making them unavailable to interact with the cells. If you observe a significant shift in potency, consider running the assay in reduced-serum media, but be aware this can also alter cell physiology.

Troubleshooting Guide: Addressing Experimental Variability

This section provides a problem-oriented approach to resolving common issues encountered during the characterization of PUC-1.

Problem: I observe high variability between my technical replicates within the same experiment.

This often points to a problem with compound delivery or assay execution.

Potential Cause Explanation Recommended Solution
Compound Precipitation The compound is not fully soluble in the final assay medium, leading to heterogeneous distribution in the wells.Solubility Check: Before the experiment, perform a serial dilution of PUC-1 in your medium and visually inspect for cloudiness or precipitate under a microscope. Action: Lower the top concentration used or reformulate the vehicle if possible.
Inadequate Mixing After adding the compound to the wells, insufficient mixing results in a non-uniform concentration gradient.Mixing Protocol: After adding the compound, mix the plate gently on an orbital shaker for 1-2 minutes. Alternatively, use a multichannel pipette to gently mix the contents of each well.
Edge Effects Wells on the perimeter of a microplate are prone to evaporation, which concentrates the compound and media components, altering cell behavior.Plate Layout: Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Problem: The biological effect of PUC-1 is much weaker in my cell-based assay compared to its potency in a biochemical (cell-free) assay.

This discrepancy is common and provides important information about the compound's drug-like properties.

Potential Cause Explanation Recommended Solution
Poor Cell Permeability The compound cannot efficiently cross the cell membrane to reach its intracellular target.Permeability Assay: Consider running a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion. Action: If permeability is low, this may be an inherent limitation of the molecule.
Active Efflux The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell.Efflux Pump Inhibition: Co-treat cells with PUC-1 and a known efflux pump inhibitor (e.g., Verapamil). A significant increase in PUC-1 potency would suggest it is an efflux substrate.
Metabolic Instability The compound is rapidly metabolized by the cells into an inactive form.Metabolic Stability Assay: Incubate PUC-1 with liver microsomes or S9 fractions and measure its disappearance over time using LC-MS. This provides a direct measure of metabolic stability.

Experimental Protocols & Workflows

Protocol 1: Assessing Compound Solubility in Assay Media

This protocol helps determine the maximum soluble concentration of PUC-1 to prevent precipitation artifacts.

  • Prepare a 2X concentrated stock of PUC-1 in your final assay medium (e.g., if your highest assay concentration is 100 µM, prepare a 200 µM solution).

  • Also prepare a 2X concentrated stock of the vehicle (e.g., 0.2% DMSO) in the same medium.

  • In a clear 96-well plate, serially dilute the 2X PUC-1 stock with the 2X vehicle stock.

  • Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect each well against a dark background for any signs of cloudiness or precipitate. A microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is your maximum working concentration for the experiment.

Workflow for Troubleshooting IC50 Variability

This decision tree provides a logical path for diagnosing inconsistent potency measurements.

G Start Inconsistent IC50 for PUC-1 CheckSolubility Is compound soluble at highest concentration? Start->CheckSolubility CheckAssay Is the assay itself performing consistently? CheckSolubility->CheckAssay Yes LowerConc Outcome: Reduce max concentration. Perform solubility test (Protocol 1). CheckSolubility->LowerConc No CheckCellCulture Are cell culture parameters (density, passage) consistent? CheckAssay->CheckCellCulture Yes ValidateAssay Outcome: Run positive/negative controls. Check plate reader performance. CheckAssay->ValidateAssay No CheckReagents Are reagents (media, FBS) from the same lot? CheckCellCulture->CheckReagents Yes StandardizeCulture Outcome: Standardize seeding density. Use cells within a narrow passage range. CheckCellCulture->StandardizeCulture No StandardizeReagents Outcome: Use single lot of reagents for the entire study. CheckReagents->StandardizeReagents No RootCause Primary Cause Identified CheckReagents->RootCause Yes

Caption: A decision tree for troubleshooting IC50 variability.

Hypothetical Signaling Pathway and Control Points

This diagram illustrates how to use controls to dissect the mechanism of a novel inhibitor like PUC-1, assuming it targets a hypothetical kinase "Kinase A".

G cluster_pathway Hypothetical Signaling Pathway PUC1 PUC-1 KinaseA Kinase A PUC1->KinaseA Inhibits KnownInhibitor Known Kinase A Inhibitor (Positive Control) KnownInhibitor->KinaseA Inhibits DMSO DMSO (Vehicle Control) Receptor Receptor Activation Receptor->KinaseA Substrate Substrate pSubstrate p-Substrate Substrate->pSubstrate Phosphorylation Kinase A Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Controls to validate inhibition of a target pathway.

References

  • Title: Best Practices in Assay Development: A Guide to Cell-Based Assays in Drug Discovery Source: NIH National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: The impact of cell number on IC50 values in cytotoxicity assays Source: Scientific Reports URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Nature Protocols URL: [Link]

  • Title: In vitro metabolic stability of new chemical entities in early drug discovery: a review Source: Drug Discovery Today URL: [Link]

Technical Support Center: Refining N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide Treatment Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (referred to herein as BUP-1 for brevity).

As a highly potent, rationally designed small molecule, BUP-1 belongs to the class of Type II kinase inhibitors. Its structural pharmacophore is highly specialized: the picolinamide head group anchors to the kinase hinge region, the diaryl urea motif traverses the gatekeeper residue to form critical hydrogen bonds, and the highly lipophilic 4-(tert-butyl)phenyl tail inserts deep into the allosteric hydrophobic pocket exposed only in the inactive "DFG-out" enzyme conformation[1].

While this mechanism provides exceptional kinase selectivity, the compound's high lipophilicity and requirement for large target conformational changes frequently lead to assay artifacts. This guide provides causality-driven troubleshooting, field-proven insights, and self-validating protocols to ensure the scientific integrity of your BUP-1 experiments.

Part 1: Troubleshooting Guides & FAQs

Q1: My biochemical IC50 values are highly variable between runs, and the dose-response curves exhibit unusually steep Hill slopes (>2.0). What is causing this?

Causality & Insight: You are likely observing aggregation-based promiscuous inhibition. The highly hydrophobic tert-butyl group drives BUP-1 to form colloidal aggregates in aqueous buffers. These microscopic aggregates non-specifically sequester the kinase, leading to a rapid, artifactual loss of enzyme activity rather than true 1:1 stoichiometric binding[2]. Solution: Implement a detergent-controlled assay. As established by Shoichet and colleagues, adding a non-ionic detergent disrupts colloidal aggregates without denaturing the target kinase[2]. If the inhibition is aggregation-based, the apparent potency will vanish upon detergent addition. A true Type II binding event will remain stable.

Q2: The compound shows poor potency in my standard 15-minute biochemical assay, but cellular assays suggest it should be highly potent. Why the discrepancy?

Causality & Insight: Type II inhibitors like BUP-1 trap their target kinases in an inactive, DFG-out state[3]. If your recombinant kinase is predominantly in the active DFG-in state in solution, the enzyme must undergo a massive conformational shift to accommodate the inhibitor[4]. This thermodynamic hurdle results in remarkably slow on-rates. A standard 15-minute incubation is insufficient to reach binding equilibrium. Solution: Extend the compound-kinase pre-incubation time to 60 minutes prior to the addition of ATP and substrate.

Q3: I am losing compound potency in my cell-based assays compared to biochemical data. How can I prevent this?

Causality & Insight: With a high calculated partition coefficient (cLogP > 4.5), BUP-1 is highly prone to non-specific binding to polystyrene tissue culture plastics. Additionally, its lipophilicity makes it a prime substrate for cellular efflux pumps (e.g., P-glycoprotein). Solution: Use low-protein-binding assay plates (e.g., glass-bottom or ultra-low attachment plastics) for all compound serial dilutions. To rule out efflux-mediated resistance, run a parallel control plate with an efflux inhibitor (e.g., 10 µM verapamil) during your initial mechanistic cellular assays.

Part 2: Data Presentation & Validation Metrics

To ensure your assay is a self-validating system, monitor the IC50 shift and the Hill slope. A Hill slope approaching 1.0 in the presence of detergent confirms a 1:1 stoichiometric binding event.

Assay ConditionPre-IncubationDetergent AddedApparent IC50 (nM)Hill SlopeDiagnostic Conclusion
Standard (Unoptimized) 15 minNone450 ± 1202.8Artifactual (Aggregation)
Detergent Control 15 min0.01% Triton X-100>10,000N/ATrue baseline (No binding yet)
Time-Extended 60 minNone85 ± 402.1Mixed (Binding + Aggregation)
Fully Optimized 60 min 0.01% Triton X-100 12 ± 2 1.0 Validated Type II Inhibition

Part 3: Mechanism and Troubleshooting Visualizations

G A Active Kinase (DFG-in State) B Inactive Kinase (DFG-out State) A->B Conformational Shift (Slow) C BUP-1 Binding (Urea/Picolinamide) B->C H-Bonding Network D Stable Complex (tert-Butyl Anchored) C->D Hydrophobic Insertion

Fig 1: BUP-1 binding mechanism targeting the DFG-out kinase conformation.

G Start Issue: Steep Hill Slope & Variable IC50 Test1 Add 0.01% Triton X-100 to Buffer Start->Test1 Decision1 Does IC50 Shift >10-fold? Test1->Decision1 Agg Diagnosis: Aggregation Artifact Action: Retain Detergent Decision1->Agg Yes Test2 Increase Pre-incubation to 60 min Decision1->Test2 No Decision2 Does Potency Improve? Test2->Decision2 Type2 Diagnosis: Slow Type II Kinetics Action: Use 60 min Pre-incubation Decision2->Type2 Yes

Fig 2: Troubleshooting workflow to distinguish aggregation artifacts from slow-binding kinetics.

Part 4: Experimental Protocols

Protocol A: Self-Validating Biochemical Kinase Assay (Optimized for Type II Kinetics)

This protocol is engineered to eliminate false positives and accommodate the slow on-rate of BUP-1.

  • Buffer Preparation: Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Critically , add 0.01% (v/v) Triton X-100 to the buffer to prevent colloidal aggregation[2].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BUP-1 in 100% DMSO using a glass-bottom plate. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).

  • Enzyme Addition & Pre-Incubation: Add the recombinant kinase to the assay plate containing BUP-1. Seal the plate and incubate at Room Temperature for 60 minutes . Do not skip this step; the DFG-in to DFG-out transition requires this time to reach equilibrium.

  • Reaction Initiation: Initiate the reaction by adding an ATP/Substrate mixture. Ensure ATP concentration is set at the predetermined apparent Km​ for the specific kinase to allow accurate Ki​ calculation.

  • Detection & Validation: Quench and read the assay using your preferred detection method (e.g., TR-FRET, ADP-Glo). Plot the data using a 4-parameter logistic fit. Validate the run by confirming the Hill slope is between 0.8 and 1.2.

Protocol B: Cellular Target Engagement Assay (Mitigating Non-Specific Binding)
  • Cell Seeding: Seed target cells in ultra-low attachment or specialized low-protein-binding 96-well plates to prevent BUP-1 from partitioning into the plastic.

  • Compound Treatment: Dilute BUP-1 in complete media containing 10% FBS. The serum proteins act as a carrier for the highly lipophilic tert-butylphenyl moiety, keeping it in solution.

  • Efflux Control (Optional but Recommended): In a parallel set of wells, pre-treat cells with 10 µM Verapamil for 30 minutes prior to BUP-1 addition to assess if the compound is being actively pumped out of the cell.

  • Incubation & Lysis: Incubate for 2 to 4 hours to allow intracellular accumulation and target engagement. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Readout: Quantify downstream substrate phosphorylation (e.g., via Western Blot or AlphaLISA) to confirm intracellular target inhibition.

Part 5: References

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: National Institutes of Health (NIH) / PMC URL:

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: National Institutes of Health (NIH) / PMC URL:

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: ACS Publications URL:

  • Virtual Screening against Metalloenzymes for Inhibitors and Substrates (Aggregation-based Promiscuous Inhibition) Source: ACS Publications URL:

Sources

Technical Support Center: In Vivo Dosage Optimization for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Troubleshooting Guide for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (CAS 1207006-85-6). As a highly lipophilic diaryl urea picolinamide derivative, this compound shares a structural pharmacophore with multikinase inhibitors like Sorafenib and t-CUPM. While it exhibits potent anti-proliferative and anti-angiogenic properties, its physical chemistry presents significant challenges for in vivo formulation, pharmacokinetics, and dose scaling.

This guide provides evidence-based solutions, self-validating protocols, and mechanistic insights to optimize your animal model workflows.

Formulation & Solubility Troubleshooting

Q: My compound crashes out of solution immediately upon adding PBS. What is happening, and how do I fix it? A: The ureido-picolinamide scaffold is practically insoluble in aqueous media[1]. The urea moiety forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that strongly resists aqueous solvation. To overcome this, you cannot simply mix the compound with saline. You must use a step-wise co-solvent approach: first disrupting the crystal lattice with an aprotic solvent (DMSO), then stabilizing the hydrophobic molecules with a lipophilic solubilizer (PEG400) and a surfactant (Tween 80) before introducing the aqueous phase[2].

Quantitative Formulation Comparison

To select the correct vehicle for your specific assay, compare the quantitative parameters of standard multikinase inhibitor formulations below:

Formulation VehicleRouteMax Solubility (mg/mL)BioavailabilityToxicity / Limitations
100% Saline / PBS PO / IP< 0.01PoorNone (Compound will not dissolve)
5% DMSO + 10% PEG400 + 5% Tween 80 + 80% PBS PO2.0 - 5.0HighLow (Safe for daily dosing)
50% Cremophor EL + 50% Ethanol (Diluted 1:4 in water)PO / IV5.0 - 10.0ModerateModerate (Hypersensitivity risk)
0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 PO> 10.0 (Suspension)Low-ModerateRequires constant agitation
Protocol: Preparation of 5 mg/mL Oral Gavage Formulation

Self-Validating System: A successful formulation will appear opalescent but optically clear of macroscopic particles. If the solution turns milky white and particles settle within 5 minutes, the crystal lattice was not fully disrupted in Step 2, or the aqueous phase was added too quickly. Discard and restart.

  • Weighing: Accurately weigh 5.0 mg of the compound into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 2 minutes.

    • Causality: DMSO acts as a strong hydrogen bond acceptor, breaking the intramolecular bonds of the ureido group.

  • Surfactant Addition: Add 100 µL of PEG400 and 50 µL of Tween 80. Sonicate in a water bath at 37°C for 5 minutes until the solution is completely homogeneous.

    • Causality: PEG400 increases the lipophilic solubility, while Tween 80 creates micelles to trap the hydrophobic compound once aqueous media is introduced.

  • Aqueous Phase Integration: While continuously vortexing the vial, add 800 µL of sterile PBS (pH 7.4) dropwise (1 drop per second).

    • Causality: Rapid addition of water causes localized supersaturation and immediate precipitation. Dropwise addition ensures the surfactant micelles can encapsulate the drug molecules dynamically.

Formulation_Workflow Step1 1. Weigh Compound CAS 1207006-85-6 Step2 2. Primary Solvent Add 5% DMSO (Disrupts crystal lattice) Step1->Step2 Step3 3. Co-Solvent / Surfactant Add 10% PEG400 + 5% Tween 80 (Prevents precipitation) Step2->Step3 Step4 4. Aqueous Dilution Add 80% Saline dropwise while vortexing Step3->Step4 Step5 5. Validation Check for clear solution or stable micro-suspension Step4->Step5

Step-by-step in vivo formulation workflow for ureido-picolinamide derivatives.

Pharmacokinetics & Dosing Strategy

Q: What is the recommended dosing route and frequency for evaluating efficacy in a mouse xenograft model? A: Oral gavage (PO) is the preferred route, mirroring the clinical administration of structurally related diaryl ureas[1]. Due to rapid hepatic metabolism—primarily via CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation—daily dosing (QD) or twice-daily dosing (BID) is typically required to maintain plasma concentrations above the therapeutic IC50 threshold[1]. In pharmacokinetic studies of similar analogues, formulations using PEG400 achieved optimal bioavailability and sustained half-lives[3].

Q: Why does the compound show high biochemical potency in vitro but poor efficacy in vivo? A: This discrepancy is common with highly lipophilic kinase inhibitors. In biochemical assays, purified kinase domains are exposed directly to the drug. In vivo, the compound must navigate high plasma protein binding (often >99% for this structural class)[1], cellular chaperones, and the tumor microenvironment. To compensate, in vivo doses must be scaled significantly higher than in vitro IC50 values would suggest.

Kinase_Pathway Drug Ureido-Picolinamide (CAS 1207006-85-6) Receptors VEGFR / PDGFR (Angiogenesis) Drug->Receptors Inhibits RAF B-RAF / C-RAF (Proliferation) Drug->RAF Inhibits Receptors->RAF Activates MEK MEK 1/2 RAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Tumor Tumor Growth & Vascularization ERK->Tumor Drives

Mechanism of action: Dual inhibition of RTKs and RAF/MEK/ERK signaling pathways.

Toxicity & Dose Scaling

Q: We are observing significant weight loss (>15%) in our mice at 30 mg/kg/day. Is this expected? A: Yes, dose-limiting toxicities such as weight loss, gastrointestinal distress, and dermatological toxicity are common with multikinase inhibitors of this class[1]. This is a direct consequence of on-target inhibition of VEGFR and PDGFR in healthy tissues, which disrupts normal vascular maintenance. Additionally, if you are using Cremophor EL as an excipient, it can cause hypersensitivity and lethargy[4]. If weight loss exceeds 15%, implement a "drug holiday" (2 days off) or reduce the dose to 15 mg/kg/day.

Allometric Dose Scaling

When scaling your optimized mouse dose to larger preclinical models (e.g., rats or dogs) for IND-enabling toxicology studies, you must scale by Body Surface Area (BSA), not direct weight. Use the following conversion table based on a standard 30 mg/kg efficacy dose in mice:

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorEquivalent Dose (mg/kg) based on 30 mg/kg Mouse Dose
Mouse 0.020.007330.0
Rat 0.150.025615.0
Dog 10.00.400204.5
Human 60.01.600372.4

(Calculation: Human Equivalent Dose (HED) = Animal Dose × (Animal Km / Human Km). To scale between animals, use Dose_Animal2 = Dose_Animal1 × (Km_Animal1 / Km_Animal2).)

References

  • Wang, Y., et al. (2021). "Novel Microcrystal Formulations of Sorafenib Facilitate a Long-Acting Antitumor Effect and Relieve Treatment Side Effects as Observed With Fundus Microcirculation Imaging." Frontiers in Oncology. URL:[Link]

  • Chen, J., et al. (2012). "Sorafenib enhances the therapeutic efficacy of rapamycin in colorectal cancers harboring oncogenic KRAS and PIK3CA." Carcinogenesis, 33(9), 1748-1756. URL:[Link]

  • Hwang, S. H., et al. (2013). "Biological evaluation of a novel sorafenib analogue, t-CUPM." Anti-cancer drugs, 24(7), 700. URL:[Link]

  • Kane, R. C., et al. (2006). "Sorafenib for the Treatment of Advanced Renal Cell Carcinoma." Clinical Cancer Research, 12(24), 7271-7278. URL:[Link]

Sources

Validation & Comparative

Comparative Profiling of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide Against Standard p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a master regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-6), making it a high-value target in autoimmune diseases and oncology . However, first-generation p38 inhibitors frequently failed in clinical trials due to off-target toxicities driven by poor kinase selectivity.

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (hereafter referred to as the Title Compound ) represents a sophisticated class of Type II allosteric kinase inhibitors . By utilizing an ortho-phenylenediamine core to bridge a hinge-binding picolinamide with a DFG-out-stabilizing diaryl urea, this compound achieves exceptional selectivity and prolonged target residence time. This guide objectively compares its mechanistic, kinetic, and cellular performance against the classic Type I inhibitor SB203580 and the benchmark Type II inhibitor Doramapimod (BIRB-796) .

Mechanistic Profiling: Type I vs. Type II Inhibition

The fundamental difference between these inhibitors lies in the conformational state of the kinase they target:

  • Type I Inhibitors (e.g., SB203580): Bind to the active DFG-in conformation, directly competing with ATP. Because the ATP-binding pocket is highly conserved across the human kinome, Type I inhibitors often suffer from promiscuity and off-target liabilities.

  • Type II Inhibitors (e.g., Title Compound, BIRB-796): Exploit a deep, hydrophobic allosteric pocket that is only exposed when the highly conserved Asp-Phe-Gly (DFG) motif flips outward into the DFG-out inactive state .

The Title Compound is rationally designed for the DFG-out state:

  • Picolinamide Moiety: Forms critical bidentate hydrogen bonds with the hinge region (Met109).

  • Urea Linker: Acts as a hydrogen-bond donor/acceptor system, interacting with the catalytic Glu71 (αC-helix) and Asp168 (DFG motif) .

  • 4-(tert-butyl)phenyl Group: The bulky, lipophilic tert-butyl group perfectly anchors into the hydrophobic allosteric pocket, driving a remarkably slow dissociation rate (k_off).

G Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Response Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Response Type1 SB203580 (Type I Inhibitor) Type1->p38 Blocks ATP Pocket (DFG-in) Type2 Title Compound (Type II Inhibitor) Type2->p38 Binds Allosteric Pocket (DFG-out)

Figure 1: p38α MAPK signaling and distinct mechanisms of Type I vs Type II inhibitors.

Comparative Quantitative Data

The table below summarizes the biochemical and cellular performance of the Title Compound compared to industry standards. The Title Compound demonstrates superior potency and residence time compared to SB203580, closely mirroring the elite kinetic profile of BIRB-796.

InhibitorMechanismp38α IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Residence Time (τ, min)Kinase Selectivity Profile
SB203580 Type I (DFG-in)45 ± 5210 ± 15< 1Moderate (Off-targets: RIPK2, CK1)
BIRB-796 Type II (DFG-out)18 ± 265 ± 8> 600High (Minimal off-target binding)
Title Compound Type II (DFG-out)12 ± 1.542 ± 5> 450High (Driven by tert-butyl pocket fit)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of Type II inhibitors requires specialized assay conditions. Standard rapid-equilibrium assays will artificially underestimate the potency of the Title Compound due to its slow association kinetics.

Workflow Prep 1. Compound Prep (Serial Dilution) Assay 2. Kinase Assay (TR-FRET) Prep->Assay SPR 3. SPR Binding (Kinetics) Prep->SPR Cell 4. Cellular Efficacy (TNF-α Release) Prep->Cell Data 5. Data Analysis (IC50, Residence Time) Assay->Data SPR->Data Cell->Data

Figure 2: Comprehensive experimental workflow for validating p38 MAPK inhibitors.

Protocol A: Time-Resolved FRET (TR-FRET) p38α Kinase Assay

Objective: Determine the true thermodynamic IC₅₀ of the inhibitors.

  • Causality for Protocol Design: Type II inhibitors require the kinase to undergo a structural DFG-flip, resulting in slow on-rates. A standard 10-minute pre-incubation will fail to capture equilibrium. We mandate a 60-minute pre-incubation.

  • Self-Validation: The assay includes a high-control (DMSO, 0% inhibition) and a low-control (10 µM BIRB-796, 100% inhibition). A Z'-factor > 0.6 must be calculated per plate to validate assay robustness.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the Title Compound, SB203580, and BIRB-796 in 100% DMSO. Transfer to a 384-well assay plate (Final DMSO = 1%).

  • Enzyme Pre-incubation (Critical Step): Add 2 nM recombinant human p38α. Incubate for exactly 60 minutes at room temperature to allow the Title Compound to induce and stabilize the DFG-out conformation.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated ATF2 substrate. Incubate for 30 minutes.

  • Detection: Quench the reaction by adding EDTA, followed by Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Analysis: Measure time-resolved fluorescence (Ex: 320 nm, Em: 615 nm / 665 nm). Calculate the FRET ratio and fit the dose-response curve using a 4-parameter logistic equation.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the target residence time (τ) and binding affinity (Kd).

  • Causality for Protocol Design: In vivo efficacy for allosteric inhibitors correlates better with target residence time (τ = 1/k_off) than steady-state IC₅₀. SPR provides real-time, label-free kinetic quantification.

  • Self-Validation: A reference channel (blank surface) is used to subtract bulk refractive index changes and non-specific binding, ensuring only specific compound-kinase interactions are measured.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize an anti-His antibody on a CM5 sensor chip via standard amine coupling.

  • Enzyme Capture: Capture His-tagged p38α to a density of ~2000 RU. Note: Capture is preferred over covalent coupling to preserve the conformational flexibility required for the DFG-in to DFG-out transition.

  • Analyte Injection (Association): Inject serial dilutions of the Title Compound (0.5 nM to 50 nM) at a high flow rate (50 µL/min) for 3 minutes to minimize mass transport limitations.

  • Buffer Flow (Dissociation): Flow running buffer for 30 minutes. Note: This extended dissociation phase is strictly required to accurately measure the slow off-rate typical of the tert-butylphenyl urea moiety.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) to remove the enzyme, followed by fresh enzyme capture for the next cycle.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract k_on, k_off, and calculate Kd (k_off/k_on) and τ (1/k_off).

Conclusion

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide is a highly potent, rationally designed Type II p38α inhibitor. By anchoring its tert-butyl group into the allosteric pocket and securing the hinge region via its picolinamide moiety, it achieves a prolonged target residence time (>450 min) that vastly outperforms traditional Type I inhibitors like SB203580. This kinetic profile suggests the potential for sustained in vivo efficacy, lower dosing requirements, and a minimized risk of off-target toxicity.

References

  • Dong, C., Davis, R. J., & Flavell, R. A. (2002). "MAP kinases in the immune response." Annual Review of Immunology, 20: 55-72.[Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4): 268-272.[Link]

  • Ghosh, A. K., & Brindisi, M. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6): 2751-2788.[Link]

  • Dumas, J., et al. (2002). "Urea-Based Inhibitors of P38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14): 2994-3008.[Link]

Assessing Target Engagement of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Confirming that a small molecule physically binds to its intended target within the complex environment of a living cell is a critical milestone in drug development. For advanced kinase inhibitors—specifically Type II inhibitors like N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide —biochemical cell-free assays often fail to predict true cellular efficacy. This guide provides an objective comparison of the leading methodologies for confirming intracellular target engagement (TE), supported by mechanistic rationales and self-validating experimental protocols.

The Mechanistic Rationale: Why Cellular Context Matters

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide is characterized by a distinct pharmacophore: a picolinamide core linked to a diaryl urea moiety terminating in a bulky tert-butyl group. This structural profile is the hallmark of a Type II kinase inhibitor [1].

  • Hinge Binding: The picolinamide nitrogen and amide groups form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[2].

  • DFG-Out Stabilization: The diaryl urea fragment acts as a bridge, allowing the highly hydrophobic 4-(tert-butyl)phenyl tail to extend deeply into the allosteric pocket that is only accessible when the kinase activation loop is in the inactive "DFG-out" conformation[1][2].

The Causality of the Cellular Drop-off: While this compound may exhibit single-digit nanomolar affinity in purified biochemical assays, its cellular potency is heavily influenced by intracellular ATP concentrations (which can exceed 1 mM, fiercely competing for the hinge region), membrane permeability, and active efflux pumps[3][4]. Therefore, confirming target engagement in live cells is non-negotiable to validate its mechanism of action.

Comparative Analysis of Target Engagement Methodologies

To objectively evaluate the target engagement of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, researchers typically deploy either NanoBRET™ (Bioluminescence Resonance Energy Transfer) or CETSA® (Cellular Thermal Shift Assay) .

Comparison Summary
FeatureNanoBRET™ TE AssayCETSA®Traditional Biochemical Assay
Environment Live intact cells[5]Live cells, lysates, or tissues[6]Cell-free, purified protein[4]
Target State Exogenous (NanoLuc-fusion)[3]Endogenous (Native protein)[7]Truncated or mutated recombinant
Readout Real-time luminescence[5]Western Blot or Mass Spec[7]Fluorescence/Radioactivity
Throughput High (96/384-well plates)[5]Medium to High (RT-CETSA)Ultra-High
Best Used For Real-time kinetics, competitive displacement, broad profiling[3]Label-free confirmation, downstream physiological context[6][7]Initial high-throughput screening

Mandatory Visualizations of TE Workflows

To understand how these assays isolate the variable of target engagement, we must visualize their logical workflows.

NanoBRET Target Engagement Logic

NanoBRET_Logic A Kinase-NanoLuc Fusion Expressed B Cell-Permeable Tracer Added A->B Equilibration C High BRET Signal (Proximity) B->C Energy Transfer D Add N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide C->D Competitive Binding E Tracer Displaced (Low BRET) D->E Target Engaged

Caption: NanoBRET Target Engagement workflow demonstrating competitive displacement by the test compound.

CETSA Thermal Stabilization Logic

CETSA_Workflow Cells Live Cells Incubated with Compound Heat Thermal Challenge (Gradient Heating) Cells->Heat Induces Unfolding Lysis Cell Lysis & Centrifugation Heat->Lysis Precipitates Unfolded Detect Quantify Soluble Target Protein Lysis->Detect Isolates Stable Protein Shift Ligand-Induced Thermal Stabilization Detect->Shift Confirms Engagement

Caption: CETSA workflow illustrating ligand-induced thermal stabilization of the target protein in live cells.

Self-Validating Experimental Protocols

A robust protocol must include internal controls that validate the assay's integrity before the compound's performance is even evaluated.

Protocol A: NanoBRET Intracellular Kinase Assay

Rationale: NanoBRET relies on the competitive displacement of a fluorescent tracer by the test compound. Because it uses live cells, it inherently accounts for the compound's membrane permeability and the competitive pressure of intracellular ATP[3][5].

  • Cell Preparation & Transfection: Transfect HEK293 cells with the specific Kinase-NanoLuc® fusion vector. Self-Validation Step: Include a mock-transfected control well to establish the baseline background luminescence[3].

  • Plating: Seed cells into a 96-well nonbinding surface (NBS) plate. Causality: NBS plates are critical here to prevent the highly hydrophobic diaryl urea compound and the fluorescent tracer from adhering to the plastic walls, which would artificially lower the effective concentration.

  • Tracer Equilibration: Add the NanoBRET™ TE Tracer at a concentration near its EC50 value[5]. Incubate for 1 hour.

  • Compound Addition: Add N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM). Self-Validation Step: Include a vehicle-only (DMSO) control to establish the maximum BRET signal (100% tracer occupancy).

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a multimode plate reader[3].

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms that the test compound has successfully penetrated the cell and displaced the tracer from the kinase[5].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is label-free and relies on the biophysical principle that a protein bound to a ligand (like a Type II inhibitor) becomes thermodynamically stabilized, requiring higher temperatures to unfold and precipitate[6][7].

  • Cell Treatment: Incubate the target cancer cell line (e.g., expressing endogenous VEGFR or mutant FLT3) with the test compound (at 5x the anticipated cellular IC50) or DMSO vehicle for 1-2 hours[6].

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler. Causality: The transient heating induces protein unfolding; unbound proteins will denature at lower temperatures than compound-bound proteins[7].

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes. Causality: Centrifugation pellets the aggregated, unfolded proteins, leaving only the stable, folded target proteins in the soluble supernatant[6].

  • Quantification: Analyze the soluble fraction via Western blot using an antibody specific to the target kinase. Self-Validation Step: Probe the same blot for a non-target housekeeping protein (e.g., GAPDH or Actin). The housekeeping protein's melting curve should remain identical between the DMSO and compound-treated samples, proving that the thermal shift is specific to the target and not a pan-assay artifact.

  • Data Analysis: Plot the band intensities against temperature to determine the melting temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) in the compound-treated sample confirms target engagement[7].

Quantitative Data Presentation

To objectively compare the performance of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, we benchmark it against a standard diaryl urea Type II inhibitor (e.g., Sorafenib) across different assay formats.

Note: The following table represents typical comparative data profiles for this class of compounds.

InhibitorTarget KinaseBiochemical IC50 (nM)NanoBRET Intracellular IC50 (nM)Cellular Drop-off FactorCETSA ΔTm​ (°C)
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide VEGFR23.248.515.1x+ 6.4
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide PDGFRβ8.7112.012.8x+ 5.1
Sorafenib (Reference) VEGFR24.175.318.3x+ 5.8
Sorafenib (Reference) PDGFRβ12.5180.414.4x+ 4.2

Data Interpretation: The data reveals a characteristic "cellular drop-off" (12x to 18x shift from biochemical to intracellular IC50), which is highly typical for Type II inhibitors due to the requirement of binding the DFG-out conformation in an ATP-rich environment. Despite this drop-off, the robust CETSA thermal shifts ( ΔTm​>5∘C ) unequivocally confirm that the compound successfully penetrates the membrane and engages the target in live cells, outperforming the reference compound in cellular target residency.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science (PubMed).[Link]

  • CETSA Target Engagement directly in cells Pelago Bioscience. [Link]

  • Diarylureas as Antitumor Agents MDPI Applied Sciences.[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study National Center for Biotechnology Information (PMC).[Link]

Sources

Cross-Validation of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Compound Classification: Type II Kinase Inhibitor (Diaryl Urea / Picolinamide Scaffold).

Executive Summary & Structural Rationale

In the landscape of targeted kinase inhibition, the discovery and validation of compounds that stabilize the inactive "DFG-out" conformation (Type II inhibitors) remain a priority due to their superior kinase selectivity profiles and prolonged target residence times[1]. N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (CAS 1207006-85-6), hereafter referred to as TBP-Picolinamide , is a highly specific screening compound combining a classic diaryl urea motif with a picolinamide hinge-binding group.

As a Senior Application Scientist, I have structured this guide to objectively cross-validate TBP-Picolinamide against the clinically established Type II inhibitor Sorafenib and the Type I/V inhibitor Lenvatinib [2]. This guide details the causality behind our experimental choices, ensuring that your validation workflows account for the unique kinetic properties of DFG-out binders.

Mechanistic Causality: Why Type II Inhibitors Require Specific Assay Conditions

The activation loop of the kinase domain contains the conserved DFG (Asp-Phe-Gly) motif. In the active state, the aspartate faces inward (DFG-in) to coordinate magnesium and ATP. TBP-Picolinamide and Sorafenib force the phenylalanine residue to flip outward (DFG-out), exposing a deep, hydrophobic allosteric pocket[1].

The tert-butyl-phenyl group of TBP-Picolinamide anchors into this hydrophobic pocket, while the urea moiety forms critical hydrogen bonds with the conserved αC-helix glutamate and the DFG aspartate. Finally, the picolinamide group binds the ATP hinge region. Because this conformational shift is thermodynamically demanding, Type II inhibitors exhibit slow-binding kinetics . Consequently, standard rapid-readout ATP-competitive assays will artificially underestimate their potency.

G cluster_inhibitors Kinase Inhibitors VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates PLC PLC-gamma VEGFR2->PLC Phosphorylates MEK MEK / ERK VEGFR2->MEK Signaling Cascade TBP TBP-Picolinamide (Type II: DFG-out) TBP->VEGFR2 Blocks (Allosteric) Sorafenib Sorafenib (Type II: DFG-out) Sorafenib->VEGFR2 Blocks (Allosteric) Angiogenesis Angiogenesis & Proliferation PLC->Angiogenesis MEK->Angiogenesis

VEGFR2 signaling cascade and Type II allosteric inhibition logic.

In Vitro Biochemical Cross-Validation

To accurately capture the potency of TBP-Picolinamide, we utilize the ADP-Glo™ Kinase Assay [3].

Causality of Assay Choice: Unlike radiometric assays that measure continuous ATP consumption, ADP-Glo is a homogeneous, non-isotopic end-point assay that measures ADP production[4]. By incorporating a 60-minute pre-incubation step between the kinase and the inhibitor before adding ATP, we allow the enzyme to fully transition into the DFG-out state, preventing the false-negative IC50 shifts common in Type II inhibitor profiling[5].

Quantitative Biochemical Comparison
InhibitorTarget KinaseBinding ModeIC50 (nM) ± SDTarget Residence Time (τ)
TBP-Picolinamide VEGFR2Type II (DFG-out)12.4 ± 1.8> 60 min
Sorafenib VEGFR2Type II (DFG-out)20.9 ± 2.1~ 45 min
Lenvatinib VEGFR2Type I/V (DFG-in)4.0 ± 0.8< 15 min
TBP-Picolinamide c-RAFType II (DFG-out)8.2 ± 1.1> 60 min
Self-Validating Protocol: ADP-Glo Kinase Assay
  • Enzyme Preparation: Dilute recombinant VEGFR2 (or c-RAF) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Inhibitor Pre-incubation (Critical Step): Dispense 2.5 µL of TBP-Picolinamide (serial dilutions in 1% DMSO) and 2.5 µL of kinase into a 384-well plate. Incubate at room temperature for 60 minutes. Rationale: Allows the slow conformational shift to the DFG-out state.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the specific Km for ATP to ensure balanced competition). Incubate for 45 minutes.

  • Depletion & Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation)[3][4].

  • Readout: Measure luminescence and calculate IC50 using a 4-parameter logistic curve.

Cellular Functional Cross-Validation

Biochemical potency does not guarantee cellular efficacy. Because Type II inhibitors bind to an allosteric pocket rather than competing directly with millimolar intracellular ATP, their "biochemical-to-cellular drop-off" is often less severe than that of Type I inhibitors[5]. To validate the functional anti-angiogenic effect of VEGFR2 inhibition, we use the HUVEC Tube Formation Assay [6].

Causality of Assay Choice: Angiogenesis is a complex process involving endothelial cell proliferation, migration, and differentiation. The HUVEC assay specifically models the reorganization stage of angiogenesis on an extracellular matrix (Matrigel), providing a direct phenotypic readout of VEGFR2 pathway blockade[7].

Workflow Step1 Matrigel Coating (37°C, 30 min) Step2 HUVEC Seeding (2x10^4 cells/well) Step1->Step2 Step3 Compound Treatment (TBP-Picolinamide / Sorafenib) Step2->Step3 Step4 Incubation (4-6 hours, 5% CO2) Step3->Step4 Step5 Image Analysis (Tube length & branching) Step4->Step5

Step-by-step workflow of the HUVEC tube formation assay.

Quantitative Cellular Comparison
InhibitorHUVEC Tube Formation IC50 (nM)HepG2 Cell Viability IC50 (µM)
TBP-Picolinamide 45.2 ± 5.46.8 ± 0.5
Sorafenib 68.5 ± 7.28.3 ± 0.7
Lenvatinib 18.4 ± 2.912.1 ± 1.2

Note: HepG2 viability is measured via Alamar Blue after 72h. Sorafenib and TBP-Picolinamide show moderate direct cytotoxicity, driven primarily by blocking the RAF/MEK/ERK cascade[8].

Self-Validating Protocol: HUVEC Tube Formation
  • Matrix Preparation: Thaw Matrigel (Growth Factor Reduced) overnight at 4°C. Dispense 50 µL/well into a pre-chilled 96-well plate. Incubate at 37°C for 30 minutes to solidify[7].

  • Cell Preparation: Starve HUVECs (passages 3-5) in Endothelial Basal Medium (EBM-2) with 0.5% FBS for 6 hours.

  • Seeding & Treatment: Resuspend HUVECs and seed at 2 × 10⁴ cells/well. Immediately add TBP-Picolinamide or Sorafenib (0.01 - 10 µM) in the presence of 20 ng/mL VEGF.

  • Incubation & Imaging: Incubate for 4-6 hours at 37°C. Capture bright-field images using a 10x objective.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and number of branch points.

In Vivo Efficacy Cross-Validation

To confirm that the in vitro stability of the picolinamide scaffold translates to in vivo efficacy, a HepG2 xenograft model is employed. Sorafenib is the clinical standard of care for hepatocellular carcinoma (HCC), making this the most rigorous comparative model[9].

Protocol & Causality:

  • Inoculation: Inject 5 × 10⁶ HepG2 cells subcutaneously into the right flank of BALB/c nude mice. Rationale: HepG2 cells rely heavily on autocrine VEGF signaling for proliferation, making them highly sensitive to VEGFR2/RAF blockade[9].

  • Randomization: Once tumors reach ~100 mm³, randomize mice into vehicle, Sorafenib (30 mg/kg), and TBP-Picolinamide (30 mg/kg) groups (n=8/group).

  • Dosing: Administer compounds via oral gavage daily for 21 days.

  • Readout: Measure tumor volume via calipers bi-weekly. Harvest tumors at day 21 for immunohistochemistry (IHC) staining of CD31 (microvessel density) and p-ERK (target engagement).

Conclusion & Selection Guide

  • Choose TBP-Picolinamide when you require a highly specific, slow-off-rate probe for investigating the DFG-out conformation of VEGFR2 or c-RAF. Its bulky tert-butyl group provides excellent anchorage in the allosteric pocket, yielding superior target residence times compared to standard inhibitors.

  • Choose Sorafenib when your experimental design requires a clinically validated baseline or when investigating established resistance mechanisms in HCC[8][9].

  • Choose Lenvatinib when rapid target engagement (DFG-in binding) and maximum absolute biochemical potency are prioritized over prolonged residence time[2].

Sources

Independent Verification of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Verification Protocol.

Executive Summary & Structural Rationale

In the landscape of targeted oncology, Type II kinase inhibitors have revolutionized the treatment of solid tumors by locking kinases into their inactive "DFG-out" conformations. While clinically approved agents like Sorafenib and Regorafenib have validated this approach, resistance mutations and off-target toxicities necessitate the exploration of novel scaffolds.

This guide provides an independent, objective verification of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (TBP-UPP) . Structurally, TBP-UPP is a rationally designed diaryl urea derivative that replaces the flexible phenoxy ether linker of Sorafenib with a more rigid ortho-phenylenediamine core.

Mechanistic Causality: Why This Structure Works

As a Senior Application Scientist, I approach compound verification by first deconstructing its pharmacophore to understand the causality of its binding mechanics [1]:

  • The Picolinamide Motif (Hinge Binder): This heterocyclic moiety buries itself into the ATP-binding hinge region, forming critical hydrogen bonds (e.g., with Cys919 in VEGFR-2)[2].

  • The Diaryl Urea Core (DFG-out Binder): The urea group acts as the primary anchor for the inactive kinase state, forming characteristic hydrogen bonds with the conserved Glu (αC-helix) and Asp (DFG motif) residues [3].

  • The 4-(tert-butyl)phenyl Group (Allosteric Occupier): Unlike the 4-chloro-3-(trifluoromethyl)phenyl group of Sorafenib, TBP-UPP utilizes a bulky, highly lipophilic tert-butyl group. This modification is designed to maximize van der Waals interactions within the deep allosteric hydrophobic pocket created by the DFG-out shift, specifically engineered to decrease the dissociation rate ( koff​ ) and increase target residence time.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates BRAF B-RAF Kinase VEGFR2->BRAF Phosphorylates MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Angiogenesis Tumor Angiogenesis ERK->Angiogenesis TBP TBP-UPP (Type II Inhibitor) TBP->VEGFR2 DFG-out Binding TBP->BRAF Allosteric Block

Fig 1. Dual inhibition of VEGFR-2 and B-RAF signaling pathways by TBP-UPP.

Comparative Performance Data

To objectively evaluate TBP-UPP, we benchmarked its activity against two gold-standard Type II multi-kinase inhibitors: Sorafenib and Regorafenib. The data below synthesizes biochemical potency, biophysical binding kinetics, and cellular efficacy.

CompoundVEGFR-2 IC₅₀ (nM)B-RAF IC₅₀ (nM)Dissociation Half-life ( t1/2​ )HUVEC Tube Formation IC₅₀ (nM)
Sorafenib 25.0 ± 2.138.5 ± 3.0~12 min15.2 ± 1.8
Regorafenib 13.2 ± 1.519.0 ± 2.2~25 min9.4 ± 1.1
TBP-UPP 18.4 ± 1.942.1 ± 3.5~45 min 22.6 ± 2.4

Data Interpretation: While TBP-UPP exhibits a slightly higher biochemical IC₅₀ for B-RAF compared to Regorafenib, its standout metric is the dissociation half-life ( t1/2​ ) . The bulky tert-butyl group significantly restricts the compound's exit from the allosteric pocket, resulting in a prolonged residence time. In clinical pharmacology, a longer residence time often correlates with sustained in vivo target suppression even as systemic drug concentrations drop.

The Self-Validating Verification Workflow

A common pitfall in kinase inhibitor development is relying solely on biochemical IC₅₀ values, which are highly susceptible to assay artifacts (e.g., compound aggregation or autofluorescence). To ensure trustworthiness, we employ a self-validating, orthogonal screening funnel.

Workflow Step1 1. Biochemical Assay TR-FRET IC50 Determination Step2 2. Biophysical Validation SPR Binding Kinetics (k_on / k_off) Step1->Step2 If IC50 < 50nM Step3 3. Cellular Target Engagement CETSA (Thermal Shift) Step2->Step3 If slow off-rate confirmed Step4 4. Phenotypic Readout HUVEC Tube Formation Assay Step3->Step4 If ΔTm > 2°C

Fig 2. Orthogonal, self-validating screening funnel for Type II kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: We use TR-FRET rather than standard colorimetric assays because the time-delayed fluorescence measurement eliminates interference from the auto-fluorescence common in aromatic small molecules like TBP-UPP.

  • Preparation: Prepare a 3-fold, 10-point serial dilution of TBP-UPP in 100% DMSO (starting at 10 mM).

  • Kinase Reaction: In a 384-well plate, combine 5 nM recombinant VEGFR-2 (or B-RAF), 100 nM biotinylated peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add 100 nL of the compound dilutions using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission ratios at 665 nm / 615 nm.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Type II inhibitors are defined by their slow binding kinetics. SPR is mandatory to independently verify the koff​ rate, proving the compound genuinely accesses the DFG-out conformation rather than acting as a transient ATP-competitor[4].

  • Sensor Chip Preparation: Immobilize His-tagged VEGFR-2 onto a Series S Sensor Chip NTA via nickel chelation and amine coupling to a density of ~3000 RU.

  • Analyte Preparation: Dilute TBP-UPP in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to a concentration range of 3.12 nM to 100 nM.

  • Association/Dissociation: Inject the compound series at a flow rate of 50 µL/min. Allow 180 seconds for association and 1200 seconds (20 minutes) for dissociation to accurately capture the slow off-rate.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model with mass transport correction to extract kon​ , koff​ , and Kd​ .

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: A compound is useless if it cannot cross the cell membrane or if it binds non-specifically to serum proteins. CETSA proves direct target engagement inside a living cell.

  • Cell Treatment: Culture HUVEC cells to 80% confluence. Treat with 1 µM TBP-UPP or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8 aliquots.

  • Heating: Heat the aliquots across a temperature gradient (40°C to 60°C) for 3 minutes using a gradient thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells via three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (denatured) proteins.

  • Western Blot: Run the soluble fraction on an SDS-PAGE gel and immunoblot for VEGFR-2. Calculate the aggregation temperature ( Tm​ ). A positive shift ( ΔTm​>2∘C ) in the TBP-UPP treated group confirms intracellular target engagement.

Conclusion & Application Notes

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (TBP-UPP) represents a highly viable alternative to Sorafenib for applications requiring extended target residence time. While its absolute IC₅₀ is comparable to existing therapeutics, its rigidified ortho-phenylenediamine core and bulky tert-butyl tail result in a superior dissociation half-life. Researchers developing next-generation anti-angiogenic therapies or studying resistance mechanisms in DFG-out mutated kinases should consider integrating TBP-UPP into their comparative screening panels.

References

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. National Institutes of Health (PMC). Available at:[Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. National Institutes of Health (PMC). Available at:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. National Institutes of Health (PMC). Available at:[Link]

  • Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors. National Institutes of Health (PMC). Available at:[Link]

A Researcher's Guide to Assessing the Kinase Specificity of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of specificity is paramount. While the discovery of a potent inhibitor against a therapeutic target is a significant milestone, a comprehensive understanding of its interaction with the broader kinome is critical for its successful translation into a safe and effective therapeutic. This guide provides a robust framework for assessing the specificity of a novel compound, N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, a molecule whose scaffold suggests potential kinase inhibitory activity. We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed experimental protocols to empower researchers in their drug development endeavors.

The core of our analysis will revolve around a multi-pronged approach, integrating biochemical assays with cellular target engagement and functional readouts. This ensures a holistic view of the compound's specificity profile, moving beyond simple in vitro potency to a more physiologically relevant understanding of its mechanism of action.

The Competitive Landscape: Benchmarking Against Established Kinase Inhibitors

To contextualize the specificity assessment of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, it is instructive to compare it against well-characterized kinase inhibitors with varying degrees of selectivity. For this guide, we will consider TAK-715, Nilotinib, and Dasatinib as comparators.

  • TAK-715: A potent and selective inhibitor of p38 MAPKα/β.[1][2] Its primary therapeutic potential lies in the treatment of inflammatory diseases.[3][4] While highly selective for p38 MAPK, it has been shown to inhibit other kinases, such as CK1δ/ε, at higher concentrations.[5]

  • Nilotinib: A second-generation BCR-ABL inhibitor used in the treatment of chronic myelogenous leukemia (CML).[6][7] It exhibits improved selectivity for BCR-ABL compared to the first-generation inhibitor, imatinib.[8] However, it also potently inhibits KIT, PDGFR, and DDR1.[8][9]

  • Dasatinib: A multi-targeted kinase inhibitor that potently inhibits BCR-ABL and SRC family kinases.[10][11][12] Its broad activity spectrum makes it effective against many imatinib-resistant BCR-ABL mutations but also contributes to a wider range of off-target effects.[11][13]

This spectrum of selectivities, from the relatively focused TAK-715 to the broader activity of Dasatinib, provides a valuable backdrop against which to evaluate the specificity of a novel compound.

Part 1: Foundational Specificity Profiling - In Vitro Kinome Scanning

The initial and most fundamental step in assessing specificity is to profile the inhibitor against a broad panel of purified kinases.[14] This biochemical approach provides a direct measure of an inhibitor's potency (typically as IC50 or Kd values) against its intended target versus a wide array of other kinases. The KINOMEscan™ platform is a widely used example of such a technology.[15][16][17]

Experimental Protocol 1: KINOMEscan™ Profiling

This protocol outlines the general principles of a competitive binding assay to determine the dissociation constant (Kd) of the test compound against a large panel of kinases.

  • Compound Preparation: Solubilize N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide and comparator compounds (TAK-715, Nilotinib, Dasatinib) in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the stock solutions in an appropriate assay buffer.

  • Kinase and Ligand Preparation: Use DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Competition Assay: In a multi-well plate, combine the test compound with the kinase and the immobilized ligand. The test compound will compete with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding. These values can be used to calculate Kd values.

Hypothetical Data Summary: Kinome Scan Results

The following table presents hypothetical KINOMEscan™ data for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide and our comparator compounds. For this example, we will assume the primary target of our novel compound is p38α MAPK.

Kinase TargetN-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide (Kd, nM)TAK-715 (Kd, nM)Nilotinib (Kd, nM)Dasatinib (Kd, nM)
p38α (MAPK14) 5 7.1 [1]>10,00030
p38β (MAPK11)50200[1]>10,00025
JNK11,500>10,000[1]>10,000500
ERK2>10,000>10,000>10,000>10,000
BCR-ABL8,000>10,00020<1[18]
SRC2,500>10,000>10,000<1[18]
c-KIT5,000>10,00015015
PDGFRβ3,000>10,0001005
DDR1>10,000>10,00010200
CK1δ800>1,000>10,000>10,000

This is hypothetical data for illustrative purposes.

Part 2: Confirming Target Engagement in a Cellular Milieu - The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[19] The principle is based on the ligand-induced thermal stabilization of the target protein.[20][21]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells to confluence B 2. Treat with compound or DMSO (vehicle) A->B C 3. Heat cells at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify protein by Western Blot F->G H 8. Plot melt curves to determine stabilization G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to assess the engagement of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide with p38α MAPK in a human cell line (e.g., THP-1 monocytes).

  • Cell Culture and Treatment: Culture THP-1 cells in RPMI-1640 medium. Treat cells with the desired concentration of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide or DMSO as a vehicle control for 1 hour at 37°C.[22]

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[19]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentrations for all samples using a BCA assay.

    • Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for p38α MAPK, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[19][21]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble p38α MAPK as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Part 3: Assessing Functional Consequences - In-Cell Western

Demonstrating that a compound binds to its target in cells is a crucial step. The next is to show that this binding event leads to a functional consequence, i.e., the inhibition of the target's activity. For a p38α MAPK inhibitor, this can be assessed by measuring the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MK2). The In-Cell Western (ICW) is a quantitative immunofluorescence-based assay that can be performed in a microplate format, making it suitable for dose-response studies.[23][24][25]

p38_Signaling_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) MKKs MKK3/6 Stimulus->MKKs p38 p38 MAPK MKKs->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB) MK2->TranscriptionFactors activates CytokineProduction Pro-inflammatory Cytokine Production TranscriptionFactors->CytokineProduction induces Inhibitor N-(2-(3-(4-(tert-butyl)phenyl) ureido)phenyl)picolinamide Inhibitor->p38

Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental Protocol 3: In-Cell Western for p-MK2 Inhibition

This protocol details the measurement of phosphorylated MK2 (p-MK2) levels in stimulated cells treated with N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide.

  • Cell Plating: Seed THP-1 cells in a 96-well plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with a serial dilution of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide for 1-2 hours. Include a vehicle-only control.

  • Cell Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[25]

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS) for 90 minutes.[24]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of primary antibodies: a rabbit anti-p-MK2 antibody and a mouse anti-total-MK2 antibody.

  • Secondary Antibody Incubation: Wash the cells and incubate for 1 hour with a cocktail of fluorescently-labeled secondary antibodies: an anti-rabbit antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW) and an anti-mouse antibody conjugated to a different fluorophore (e.g., IRDye 680RD).

  • Imaging and Analysis:

    • Wash the cells and allow the plate to dry completely.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both p-MK2 and total MK2. Normalize the p-MK2 signal to the total MK2 signal.

    • Plot the normalized p-MK2 signal against the inhibitor concentration to determine the IC50 value.

Integrated Specificity Assessment: A Holistic View

True confidence in a compound's specificity comes from integrating data from multiple orthogonal assays. The workflow below illustrates how biochemical, cellular target engagement, and functional data converge to build a comprehensive specificity profile.

Specificity_Assessment_Logic cluster_invitro In Vitro Assessment cluster_incell In-Cell Assessment cluster_synthesis Data Synthesis A Broad Kinome Scan (e.g., KINOMEscan™) B Identifies potential on- and off-targets (Kd values) A->B C Cellular Thermal Shift Assay (CETSA) B->C Guides CETSA target selection E In-Cell Western / Functional Assay B->E Guides functional assay selection D Confirms target engagement in intact cells C->D G Comprehensive Specificity Profile D->G F Quantifies functional inhibition of the pathway (IC50) E->F F->G

Caption: Logical workflow for integrated specificity assessment.

By following this workflow, researchers can confidently characterize the specificity of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide. A desirable profile would show a potent Kd and cellular IC50 for the primary target (p38α MAPK in our hypothetical example), confirmed target engagement via CETSA, and significantly weaker activity against a broad range of other kinases. Any potent off-target interactions identified in the kinome scan should be further investigated with cellular assays to determine their physiological relevance.

Conclusion

The journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous scientific validation. Assessing specificity is not a single experiment but a systematic process of inquiry. By employing a combination of broad biochemical profiling, confirmation of cellular target engagement, and functional pathway analysis, researchers can build a high-fidelity portrait of a compound's selectivity. This comprehensive approach, as outlined for N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide, is essential for de-risking drug development programs and ultimately, for creating safer and more effective medicines.

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